molecular formula C10H12O2 B592684 (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Cat. No.: B592684
M. Wt: 164.20 g/mol
InChI Key: QFBMIOGKDCDLDH-BREXMAIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,8R)-dec-2-en-4,6-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-10(12)8-6-4-3-5-7-9-11/h5,7,10-12H,2,9H2,1H3/b7-5+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBMIOGKDCDLDH-BREXMAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC#CC=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#CC#C/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of bioactive lipids characterized by the presence of multiple carbon-carbon triple bonds. These compounds are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and known chemical context of this compound, with a focus on providing practical information for research and development purposes. While this specific stereoisomer has been identified, detailed biological studies and quantitative analyses are still emerging areas of research.

Natural Occurrence and Sources

This compound has been isolated from the roots and rhizomes of Toricellia angulata var. intermedia (Harms) Hu, a plant belonging to the Toricelliaceae family.[1] This plant is distributed in the Guizhou, Sichuan, and Yunnan provinces of China.[1] In traditional Chinese medicine, various parts of Toricellia angulata are used for treating ailments such as bone fractures, tonsillitis, and asthma, and for their purported ability to expel wind, remove dampness, and promote blood circulation.[2]

The chemical profile of Toricellia angulata var. intermedia is diverse, containing a variety of compound classes. The presence of this compound alongside these other molecules provides a rich context for understanding its potential synergistic or isolated bioactivities.

Data Presentation

While specific quantitative data for the yield of this compound from Toricellia angulata var. intermedia is not available in the current literature, the following table summarizes the chemical constituents that have been isolated from different parts of the plant, providing a qualitative overview of its phytochemistry.

Plant PartCompound ClassIsolated CompoundsReference
Roots and Rhizomes Polyacetylene (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol [1]
Lignan Glycoside(7S,8S)-8,9-dihydroxy-3,5,7-trimethoxyphenicol-4-O-β-D-glucoside[1]
NucleosideAdenosine[1]
Polyacetylene Glycoside(8E)-decaene-4,6-diyn-1-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside[1]
Benzoquinone2,6-dimethoxy-p-benzoquinone[1]
Fatty AcidPalmitic acid[1]
Phenylpropanoid GlycosideSyringaldeyde-4-O-β-D-glucopyranoside[1]
DiterpenoidPhytol[1]
Aldehydep-hydroxybenzaldehyde[1]
AmideNicotinamide[1]
SaponinAralidioside[1]
Sterolβ-daucosterol[1]
Iridoid GlycosideGriselinoside[1]
Leaves Polyacetylene (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol[3]
Cyclohexanone DerivativeDimethyl 2-(hydroxymethyl)-5-oxocyclohexane-1,4-dicarboxylate (torriangulate A)[3]
Organic AcidMethyl succinate, Methyl malate[3]
Furan Derivative5-hydroxymethyl-2-furfuraldehyde[3]
Coumarin7-hydroxy-6-methoxycoumarin[3]
Terpene LactoneLoliolide[3]
Iridoid GlycosideGriselinoside[3]
Fatty Acid EsterMethyl linoleate[3]

Experimental Protocols

A detailed, step-by-step experimental protocol for the isolation of this compound from Toricellia angulata var. intermedia is not fully detailed in a single publication. However, based on the methods reported in the literature for the isolation of this and similar polyacetylenes, a generalized protocol can be constructed.

Generalized Protocol for the Isolation of Polyacetylenes from Plant Material

1. Plant Material Collection and Preparation:

  • Collect fresh roots and rhizomes of Toricellia angulata var. intermedia.

  • Thoroughly wash the plant material with tap water to remove soil and other debris.

  • Air-dry the material in a well-ventilated area, protected from direct sunlight.

  • Once fully dried, grind the plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature. Perform the extraction three times, each for a period of 24 hours, to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Concentrate each fraction using a rotary evaporator. The polyacetylene of interest is expected to be in the less polar fractions (e.g., petroleum ether or ethyl acetate).

4. Chromatographic Purification:

  • Macroporous Resin Chromatography: Subject the target fraction (e.g., the ethyl acetate fraction) to column chromatography on a D101 macroporous resin column. Elute with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

  • Silica (B1680970) Gel Column Chromatography: Further purify the fractions containing the target compound using silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether. Monitor the fractions by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is typically achieved using preparative HPLC on a C18 column. Use a mobile phase consisting of a gradient of methanol (B129727) and water.

5. Structure Elucidation:

  • The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

    • 1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental formula.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not yet been reported in the scientific literature. However, the broader class of polyacetylenes, including structurally similar diol derivatives, is known to exhibit a range of biological effects, most notably anti-inflammatory and cytotoxic activities.[4][5]

Many polyacetylenes exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Representative Signaling Pathway: Inhibition of NF-κB Signaling by Polyacetylenes

The following diagram illustrates a generalized pathway for the inhibition of NF-κB activation by certain polyacetylenes, which is a common mechanism for their anti-inflammatory properties.

G Representative Anti-inflammatory Signaling Pathway of Polyacetylenes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->genes Induces Transcription polyacetylene This compound (and related polyacetylenes) polyacetylene->IKK Inhibits

Caption: Representative pathway of NF-κB inhibition by polyacetylenes.

Conclusion

This compound is a naturally occurring polyacetylene found in Toricellia angulata var. intermedia. While its specific biological activities are yet to be fully elucidated, the known pharmacological properties of related polyacetylenes suggest its potential as a lead compound for drug discovery, particularly in the areas of anti-inflammatory and cytotoxic agents. The generalized protocol for its isolation provided in this guide offers a starting point for researchers aiming to obtain this compound for further study. Future research should focus on quantifying the yield of this compound from its natural source and exploring its specific molecular targets and signaling pathways to unlock its full therapeutic potential.

References

Chemical structure and stereochemistry of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and, where available, its physicochemical properties and biological context. The information presented herein is intended to support research and development efforts in fields such as medicinal chemistry, natural product synthesis, and pharmacology. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document compiles the available information and provides a framework for future investigation.

Chemical Structure and Stereochemistry

This compound is a C10 polyacetylene characterized by a conjugated system of one double bond and two triple bonds. The molecular formula is C₁₀H₁₂O₂ with a molecular weight of 164.2 g/mol . The structure features two hydroxyl groups, one at each terminus of the aliphatic chain.

The stereochemistry of the molecule is defined by two key features:

  • A chiral center at the C-8 position: The "(R)" designation indicates the specific spatial arrangement of the hydroxyl group at this position.

  • A double bond between C-2 and C-3: The "(E)" designation (from the German entgegen) signifies that the substituents on the double bond are on opposite sides, resulting in a trans configuration.

Chemical Structure:

Key Structural Features:

  • Deca: A ten-carbon backbone.

  • -2-ene: A carbon-carbon double bond located at the second carbon position.

  • -4,6-diyne: Two carbon-carbon triple bonds located at the fourth and sixth carbon positions.

  • -1,8-diol: Two hydroxyl (-OH) groups located at the first and eighth carbon positions.

  • (R,E)-: Specifies the stereochemistry at the C-8 chiral center and the C-2/C-3 double bond, respectively.

Physicochemical Properties

Detailed, experimentally determined physicochemical data for this compound is not widely available in the public domain. However, based on its structure, the following properties can be inferred:

PropertyValue/Description
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.2 g/mol
CAS Number 931116-24-4
Appearance Likely a solid or oil at room temperature, common for polyacetylenes.
Solubility Expected to have some solubility in polar organic solvents due to the hydroxyl groups. Limited solubility in water.
Stability Polyacetylenes can be sensitive to light, heat, and oxygen. Storage in a cool, dark, and inert environment is recommended.

Isolation and Synthesis

Natural Source and Isolation

This compound has been identified as a natural product isolated from the roots and rhizomes of Toricellia angulata var. intermedia. The isolation of this compound, designated as (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol, was described in the scientific literature.

Experimental Protocol for Isolation (General Procedure):

A detailed, step-by-step experimental protocol for the isolation of this specific compound is not available in the accessible literature. However, a general workflow for the isolation of polyacetylenes from plant material can be outlined as follows:

Caption: Generalized workflow for the isolation of polyacetylenes.

The structural elucidation of the isolated compound was reportedly performed using modern spectroscopic techniques, including 1D-NMR, 2D-NMR, and HR-ESI-MS.

Chemical Synthesis

A specific, published synthetic route for this compound has not been identified in the current literature. The synthesis of such a molecule would likely involve the creation of the conjugated enediyne system and the stereoselective introduction of the chiral alcohol.

Hypothetical Synthetic Strategy:

A plausible synthetic approach could involve the following key steps:

Synthesis_Strategy Start Starting Materials (e.g., protected propargyl alcohol, chiral epoxide) Cadiot Cadiot-Chodkiewicz Coupling or similar cross-coupling reaction to form the diyne Start->Cadiot Sonogashira Sonogashira Coupling to introduce the enyne moiety Cadiot->Sonogashira Reduction Stereoselective Reduction of a carbonyl to introduce the (R)-alcohol Sonogashira->Reduction Deprotection Deprotection of Hydroxyl Groups Reduction->Deprotection Target This compound Deprotection->Target

Caption: A potential synthetic pathway for the target molecule.

Biological Activity and Potential Applications

While specific biological activities for this compound have not been extensively reported, polyacetylenes as a class are known to exhibit a wide range of biological effects.

Known Activities of Related Polyacetylenes:

  • Anticancer/Cytotoxic: Many polyacetylenes have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antifungal: The conjugated system of polyacetylenes can disrupt fungal cell membranes and metabolic processes.

  • Antibacterial: Some polyacetylenes show activity against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: Certain polyacetylenes can modulate inflammatory pathways.

  • Nematicidal and Insecticidal: These compounds can be toxic to nematodes and insects, suggesting a role in plant defense.

Potential Signaling Pathways:

The precise molecular targets and signaling pathways of this compound are yet to be elucidated. However, based on the activities of other polyacetylenes, potential mechanisms could involve:

Signaling_Pathways Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition (e.g., kinases, polymerases) Compound->Enzyme ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Inflammation Modulation of Inflammatory Pathways (e.g., NF-κB) Compound->Inflammation Apoptosis Induction of Apoptosis ROS->Apoptosis

Caption: Potential biological mechanisms of polyacetylenes.

Future Research Directions

This compound represents a promising lead compound for further investigation. Key areas for future research include:

  • Total Synthesis: Development of an efficient and stereoselective total synthesis to enable further biological evaluation.

  • Spectroscopic Characterization: Full publication of the detailed NMR, IR, and MS data to confirm its structure and serve as a reference.

  • Biological Screening: Comprehensive screening for cytotoxic, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways to understand its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for optimal activity.

Conclusion

This compound is a structurally interesting natural product with potential for further development. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its chemistry and potential biological relevance. Further research is warranted to fully explore the therapeutic and scientific potential of this and related polyacetylenes.

An In-depth Technical Guide to the Isolation and Purification of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene, a class of bioactive compounds characterized by the presence of multiple carbon-carbon triple bonds. These compounds are known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from plant sources, with a focus on Torricellia angulata var. intermedia, a known plant source for this compound. The guide details experimental protocols, data presentation, and the potential biological signaling pathways modulated by this class of molecules.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is crucial for its identification and characterization. The following table summarizes its key properties.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 931116-24-4
Appearance Oily substance
Plant Source Torricellia angulata var. intermedia (Roots and Rhizomes)
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ 5.8-6.5 (m, 2H, -CH=CH-), 4.2-4.5 (m, 1H, -CH(OH)-), 4.1-4.3 (d, 2H, -CH₂OH), 1.6-1.8 (m, 2H, -CH₂-), 1.3-1.5 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals: δ 125-140 (-CH=CH-), 70-80 (-C≡C-), 60-70 (-CH(OH) and -CH₂OH), 20-30 (-CH₂- and -CH₃)
Mass Spectrometry (ESI-MS) Expected m/z: 165.08 [M+H]⁺, 187.07 [M+Na]⁺

Note: The NMR data presented are predicted values based on the chemical structure. Actual experimental values may vary.

Experimental Protocols

The isolation and purification of this compound from plant material is a multi-step process involving extraction, fractionation, and chromatography. The following is a representative protocol based on established methods for polyacetylene isolation.

Plant Material Collection and Preparation
  • Collection: The roots and rhizomes of Torricellia angulata var. intermedia are collected.

  • Preparation: The plant material is washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The polyacetylenes are typically enriched in the ethyl acetate fraction.

  • Concentration: The ethyl acetate fraction is concentrated under reduced pressure.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and concentrated.

  • Sephadex LH-20 Column Chromatography:

    • Further purification can be achieved using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is performed using preparative HPLC on a C18 reversed-phase column.

    • A gradient elution with a mobile phase of methanol and water is typically used.

    • The elution is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the final compound is confirmed by analytical HPLC.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow plant_material Plant Material (Torricellia angulata) extraction Solvent Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel semi_purified Semi-Purified Fraction silica_gel->semi_purified sephadex Sephadex LH-20 Chromatography semi_purified->sephadex hplc_fraction HPLC-Ready Fraction sephadex->hplc_fraction prep_hplc Preparative HPLC hplc_fraction->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Isolation and purification workflow.

Potential Signaling Pathways

Polyacetylenes have been reported to modulate key signaling pathways involved in inflammation and cell proliferation. While the specific effects of this compound are still under investigation, the following diagrams illustrate the potential mechanisms of action based on related compounds.

NF-κB Signaling Pathway

nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nfkb->transcription activates polyacetylene This compound polyacetylene->ikk inhibits

Caption: Potential inhibition of the NF-κB pathway.

MAPK Signaling Pathway

mapk_pathway stimulus Stress / Growth Factors receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response polyacetylene This compound polyacetylene->mek inhibits

Caption: Potential modulation of the MAPK/ERK pathway.

Conclusion

The isolation and purification of this compound from Torricellia angulata var. intermedia presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide, based on established phytochemical techniques, provide a solid foundation for researchers to obtain this compound in high purity. Further investigation into its specific biological activities and mechanisms of action, particularly in relation to the NF-κB and MAPK signaling pathways, is warranted to fully elucidate its therapeutic potential. The successful application of these methods will be instrumental in advancing the development of new drugs derived from natural products.

The Biological Activity of Polyacetylene Diols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Polyacetylene diols, a class of naturally occurring lipids characterized by the presence of two or more carbon-carbon triple bonds and two hydroxyl groups, have garnered significant attention within the scientific community for their diverse and potent biological activities. Extracted from a variety of plant and marine sources, these compounds have demonstrated promising therapeutic potential, exhibiting cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the biological activities of polyacetylene diols, with a focus on their mechanisms of action. Detailed experimental protocols for key assays and quantitative data on the bioactivity of representative compounds are presented to facilitate further research and drug development in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex biological processes involved.

Introduction

Polyacetylenes are a diverse group of natural products found in various plant families, such as Apiaceae (e.g., carrots, celery) and Araliaceae (e.g., ginseng), as well as in marine sponges.[1] Among them, polyacetylene diols are distinguished by their unique structural features, which contribute to their significant bioactivities. Notable examples include falcarindiol (B120969), panaxynol (B1672038), and callyspongidiol, each of which has been the subject of numerous studies.[2][3][4] The presence of highly reactive triple bonds and hydroxyl moieties allows these molecules to interact with various cellular targets, thereby modulating a range of physiological and pathological processes. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the biological activities of polyacetylene diols, supported by experimental data and detailed methodologies.

Biological Activities of Polyacetylene Diols

Polyacetylene diols exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. The following sections detail their major bioactivities, supported by quantitative data.

Cytotoxic and Antiproliferative Activity

A significant body of research has focused on the anticancer potential of polyacetylene diols. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Falcarindiol, a well-studied polyacetylene diol, has demonstrated preferential cytotoxicity towards colon cancer cells over normal colon epithelial cells.[3] It has also been shown to inhibit tumor growth in xenograft models and acts synergistically with the chemotherapeutic drug 5-fluorouracil.[3] Similarly, panaxynol has exhibited cytotoxic activity against several human tumor cell lines.[1][4] Polyacetylene diols isolated from the marine sponge Callyspongia sp., namely callyspongidiol, siphonodiol, and 14,15-dihydrosiphonodiol, have shown antiproliferative activity against human promyelocytic leukemia (HL-60) cells by inducing apoptosis.[2]

Table 1: Cytotoxic and Antiproliferative Activity of Polyacetylene Diols

CompoundCell LineActivityIC50 ValueReference
CallyspongidiolHL-60 (human promyelocytic leukemia)Antiproliferative6.5 µg/mL[2]
SiphonodiolHL-60 (human promyelocytic leukemia)Antiproliferative2.8 µg/mL[2]
14,15-dihydrosiphonodiolHL-60 (human promyelocytic leukemia)Antiproliferative6.5 µg/mL[2]
Panaquinquecol 4A2780 (human ovarian cancer)Cytotoxic7.60 µM[5]
Panaquinquecol 4SKOV3 (human ovarian cancer)Cytotoxic27.53 µM[5]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneCOLO320 (human colon cancer)Cytotoxic< 10 µM[6]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneMIA PaCa-2 (human pancreatic cancer)Cytotoxic~20 µM[6]
CadiyenolP388D1 (mouse lymphoma)Cytotoxic24 µM[7]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Polyacetylene diols have been shown to possess potent anti-inflammatory properties.

Panaxynol has been reported to inhibit the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[4] It also suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.[4] Similarly, falcarinol-type polyacetylenes, including falcarindiol, have been shown to reduce inflammation, in part by inhibiting the transcription factor NF-κB.[8] A polyacetylene isolated from Dendropanax dentiger, (9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA), significantly inhibited nitric oxide (NO) production in LPS-induced RAW 264.7 murine macrophage cells with an IC50 of 4.28 µM.[9]

Table 2: Anti-inflammatory Activity of Polyacetylene Diols

CompoundCell Line/ModelActivityIC50 ValueReference
(9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid (HODA)RAW 264.7 (murine macrophages)NO Production Inhibition4.28 µM[9]
(3R,8S)-heptadeca-1,16-dien-4,6-diyne-3,8-diolRAW 264.7 (murine macrophages)NO Production Inhibition15.12 to 66.97 µM[10]
CadiyenolLPS-activated mouse macrophagesNO Production Reduction~70% reduction at 24 µM[7]
Neuroprotective Effects

Emerging evidence suggests that polyacetylene diols may have a protective role in the nervous system. Panaxynol has demonstrated neuroprotective effects.[1] Vicinal diol sesquiterpenes, which share the diol functionality, from Cinnamomum migao have shown moderate neuroprotective activity against NMDA-induced neurotoxicity in PC12 cells.[11] While research in this area is still developing, the potential of polyacetylene diols as neuroprotective agents warrants further investigation.

Antimicrobial Activity

Polyacetylene diols also exhibit a range of antimicrobial activities, including antifungal and antibacterial effects.

Falcarindiol has been shown to be active against phytopathogenic fungi.[12] Analogs of falcarindiol have displayed potent antifungal activities against several economically significant phytopathogenic fungal species, with half-maximum effective concentrations (EC50) ranging from 4 to 23 µg/mL.[12] Furthermore, the combination of falcarindiol and itraconazole (B105839) has shown synergistic activity against dermatophytes.[13]

Table 3: Antifungal Activity of Polyacetylene Diols

Compound/AnalogFungal SpeciesActivityEC50/MIC ValueReference
Falcarindiol analog (8o)Phytophthora capsiciAntifungal4-23 µg/mL (EC50)[12]
Xylariside BFusarium oxysporum, Botrytis cinerea, Phytophthora capsici, Fusarium solaniAntifungal3.91 to 7.81 μg/mL (MIC)[14]
FalcarindiolDermatophytesAntifungal1.56 to 100μg/ml (MIC)[13]

Polyacetylene compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[15] Falcarinol, a related polyacetylene, has shown significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 18.8 to 37.6 μg/mL. While specific data for polyacetylene diols is more limited, the general class of polyacetylenes shows promise as a source of new antibacterial agents.

Mechanisms of Action

The diverse biological activities of polyacetylene diols are attributed to their ability to modulate various cellular signaling pathways.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

One of the key mechanisms underlying the cytotoxic effects of falcarindiol is the induction of endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[3] ER stress occurs when the folding capacity of the ER is overwhelmed, leading to an accumulation of unfolded or misfolded proteins. The UPR is a cellular stress response that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[3] Falcarindiol-induced cell death is mediated by the activation of the UPR, which involves the activation of transcription factors like XBP1 and ATF4.[3]

UPR_Pathway PAD Polyacetylene Diols (e.g., Falcarindiol) ER_Stress ER Stress (Accumulation of unfolded proteins) PAD->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6f ATF6 (cleaved) ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 Chaperones ↑ ER Chaperones (e.g., GRP78) ATF4->Chaperones ERAD ↑ ERAD Components ATF4->ERAD CHOP CHOP ATF4->CHOP XBP1s->Chaperones XBP1s->ERAD ATF6f->Chaperones ATF6f->ERAD Apoptosis Apoptosis CHOP->Apoptosis

Induction of ER Stress and UPR by Polyacetylene Diols.
Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of polyacetylene diols are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8] Polyacetylene diols can inhibit this pathway, thereby reducing the production of inflammatory mediators.[8][9]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition LPS LPS IKK IKK Activation LPS->IKK Activates PAD Polyacetylene Diols PAD->IKK Inhibits IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Allows Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Inhibition of the NF-κB Pathway by Polyacetylene Diols.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cytotoxicity and Antiproliferative Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compound (polyacetylene diol)

  • Cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the polyacetylene diol and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Polyacetylene Diol incubate1->treat_cells incubate2 Incubate for desired period treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso shake_plate Shake plate add_dmso->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance end End read_absorbance->end

Workflow for the MTT Assay.
Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the polyacetylene diol for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

Apoptosis and Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

  • Cell Lysis: Treat cells with the polyacetylene diol and/or LPS as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Perspectives

Polyacetylene diols represent a promising class of natural products with a wide array of biological activities. Their potent cytotoxic, anti-inflammatory, and antimicrobial properties make them valuable lead compounds for drug discovery and development. The mechanisms of action, particularly the induction of ER stress and modulation of the NF-κB pathway, provide a solid foundation for further investigation into their therapeutic applications.

Future research should focus on several key areas. Firstly, the in vivo efficacy and safety of promising polyacetylene diols need to be thoroughly evaluated in relevant animal models. Secondly, structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The synthesis of novel analogs could lead to the development of more effective and less toxic drug candidates. Finally, a deeper understanding of the molecular targets and signaling pathways modulated by polyacetylene diols will be essential for their successful translation into clinical practice. The detailed protocols and data presented in this guide are intended to facilitate these future endeavors and accelerate the development of new therapies based on this fascinating class of natural products.

References

An In-depth Technical Guide to (R,E)-Deca-2-ene-4,6-diyne-1,8-diol: From Discovery to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene first isolated from the medicinal plant Torricellia angulata var. intermedia. This guide provides a comprehensive overview of its discovery, history, and physico-chemical properties. It details the initial isolation and structure elucidation, including the experimental protocols employed. While specific biological activities and synthetic pathways for this compound are still under investigation, this document summarizes the known information and places it within the broader context of polyacetylene bioactivity, offering insights for future research and drug development endeavors.

Introduction

Polyacetylenes are a diverse class of natural products characterized by the presence of two or more carbon-carbon triple bonds. These compounds, biosynthesized from fatty acids, are found in various plant families, fungi, and marine organisms. Many polyacetylenes exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery. This guide focuses on a specific C10 polyacetylene, this compound, providing a detailed account of its discovery and scientific background.

Discovery and History

This compound was first reported as a new natural product in 2006 by a team of researchers investigating the chemical constituents of Torricellia angulata var. intermedia (Harms.) Hu, a plant used in Chinese folk medicine. The plant is distributed in the Guizhou, Yunnan, and Sichuan provinces of China, as well as in the Himalayas, and has been traditionally used to treat ailments such as bone fractures, tonsillitis, and asthma.

In their study, the researchers isolated four compounds from the plant, two of which were the novel enantiomeric polyacetylenes, (8S,E)-Deca-2-ene-4,6-diyne-1,8-diol and (8R,E)-Deca-2-ene-4,6-diyne-1,8-diol. This discovery marked the first identification of naturally occurring polyacetylenes with a chiral hydroxyl group. The absolute configurations of these enantiomers were determined using the extended Mosher's method. A more recent study in 2024 also reported the isolation of (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol from the roots and rhizomata of the same plant species.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 931116-24-4
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.2 g/mol
Physical Description Oil
Stereochemistry (8R, 2E)
Synonyms (8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diol

Experimental Protocols

Isolation and Purification

The initial isolation of this compound was achieved from the powdered plant material of Torricellia angulata var. intermedia. The general workflow for the isolation process is outlined below.

experimental_workflow plant_material Powdered Torricellia angulata var. intermedia extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition separation Silica (B1680970) Gel Column Chromatography partition->separation EtOAc fraction purification Preparative HPLC separation->purification compound This compound purification->compound

Figure 1: General workflow for the isolation of this compound.

A more recent study described a similar process for isolating polyacetylenes from the roots and rhizomata of the same plant, employing D101 macroporous resin and silica gel column chromatography followed by preparative high-performance liquid chromatography.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electron Ionisation Mass Spectrometry (EI-MS) was used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and other 2D-NMR techniques were employed to elucidate the carbon-hydrogen framework of the molecule.

  • Determination of Absolute Configuration: The absolute stereochemistry at the C-8 chiral center was established using the extended Mosher's method. This involves the formation of diastereomeric esters with a chiral reagent, followed by analysis of their ¹H-NMR spectra.

The logical relationship for the structure elucidation process is depicted in the diagram below.

structure_elucidation isolated_compound Isolated Compound ms_analysis Mass Spectrometry (EI-MS) isolated_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 2D) isolated_compound->nmr_analysis mosher_method Mosher's Method isolated_compound->mosher_method molecular_weight Molecular Weight Determination ms_analysis->molecular_weight planar_structure Planar Structure Elucidation nmr_analysis->planar_structure absolute_config Absolute Configuration at C-8 mosher_method->absolute_config final_structure This compound molecular_weight->final_structure planar_structure->final_structure absolute_config->final_structure

Figure 2: Logical workflow for the structure elucidation of the compound.

Synthesis

As of the current literature survey, a total synthesis of this compound has not been reported. The development of a synthetic route would be a valuable contribution to the field, enabling further biological evaluation and potential derivatization studies.

Biological Activity and Signaling Pathways

The initial 2006 publication that reported the discovery of this compound mentioned that investigations into its biological activity were in progress, but did not provide any specific data. To date, there are no published studies detailing the specific biological effects or the signaling pathways modulated by this particular compound.

However, the broader class of polyacetylenes is known to exhibit a range of biological activities. Many polyacetylenes have demonstrated significant cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties. The proposed mechanism for the anti-inflammatory effects of some polyacetylenes involves the inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages.

The potential for this compound to exhibit similar activities warrants further investigation. The diagram below illustrates a hypothetical signaling pathway that could be targeted by polyacetylenes, based on existing knowledge of this class of compounds.

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available technical information for the natural product (R,E)-Deca-2-ene-4,6-diyne-1,8-diol. While a comprehensive guide including extensive biological activity, detailed experimental protocols, and signaling pathways is intended, the publicly available information on this specific molecule is limited. This guide compiles the confirmed chemical identifiers and contextual biological information based on related compounds.

Section 1: Chemical Identity and Properties

This compound is a natural lipid that has been isolated from the herbs of Toricellia angulata. Its chemical structure is characterized by a ten-carbon chain containing a trans-configured double bond, two triple bonds, and two hydroxyl groups.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 931116-24-4[1][2]
Chemical Formula C₁₀H₁₂O₂
Molecular Weight 164.2 g/mol [1]
IUPAC Name (2E,8R)-deca-2-ene-4,6-diyne-1,8-diolN/A
Synonyms Not availableN/A
Natural Source Toricellia angulata var. intermedia (Harms) Hu[3]

Section 2: Biological Context and Potential Activity

Detailed studies on the biological activity, mechanism of action, and specific signaling pathways associated with this compound are not extensively documented in publicly available literature. However, the broader class of polyacetylene compounds, to which this molecule belongs, has been the subject of various biological investigations.

Polyacetylenes isolated from different natural sources have been reported to exhibit a range of biological activities, including:

  • Cytotoxic effects: Many polyacetylenes have demonstrated cytotoxicity against various cancer cell lines.[4]

  • Anti-inflammatory properties: Some polyacetylene compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide.

It is important to note that this information is based on related but distinct molecules, and the specific biological profile of this compound remains to be elucidated through dedicated experimental studies.

Section 3: Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield specific experimental protocols or quantitative data (e.g., IC₅₀, EC₅₀ values) for this compound.

Section 4: Signaling Pathways

There is currently no information available describing the signaling pathways modulated by this compound.

Conclusion

This compound is a defined natural product with known chemical identifiers and origin. However, there is a significant gap in the scientific literature regarding its biological activity and mechanism of action. This presents an opportunity for further research to explore the potential therapeutic properties of this compound, particularly given the known bioactivities of the broader class of polyacetylenes. Future studies are required to determine its biological targets, efficacy, and safety profile to ascertain its potential in drug development.

References

Stability and Degradation of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a polyacetylene compound with a conjugated ene-diyne system, a structural motif present in various biologically active natural products. Understanding the stability and degradation profile of this molecule is critical for its potential development as a therapeutic agent or for its use as a chemical intermediate. This technical guide provides a comprehensive overview of the known stability information, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound. The information herein is compiled from publicly available data for the compound and inferred from the established chemistry of related polyacetylene and ene-diyne molecules.

Physicochemical Properties and Storage

This compound is a natural product.[1] Basic physicochemical properties and recommended storage conditions are summarized below. Adherence to these storage conditions is crucial to minimize degradation and ensure the integrity of the compound for research and development purposes.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 931116-24-4
Appearance Solid
Storage (Solid) -20°C for up to 3 years, 4°C for up to 2 years.
Storage (In Solvent) -80°C for up to 6 months, -20°C for up to 1 month.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the chemical literature on polyacetylenes and ene-diynes suggests several potential degradation pathways.[2][3][4][5][6] These compounds are generally susceptible to oxidation, photodegradation, and thermal degradation.

  • Oxidative Degradation: The conjugated π-system of polyacetylenes is prone to oxidation.[2][6] The reaction with atmospheric oxygen can lead to the formation of various oxygenated derivatives, potentially leading to chain cleavage and loss of conjugation. The presence of allylic and propargylic alcohol functionalities may also be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions in conjugated systems.[7][8] This can lead to isomerization, cyclization, or polymerization, resulting in the formation of various photoproducts. For ene-diynes, photo-induced cyclization reactions are a known degradation pathway.[4]

  • Thermal Degradation: At elevated temperatures, polyacetylenes can undergo complex degradation reactions, including polymerization and carbonization.[2][9] The ene-diyne moiety, in particular, can undergo thermally induced cyclization reactions, such as the Bergman cyclization, to form highly reactive diradical species.[5] These intermediates can then react further to yield a variety of degradation products.

  • pH-Dependent Degradation (Hydrolysis): While the core structure is not directly susceptible to hydrolysis, extreme pH conditions could potentially catalyze degradation reactions, particularly if acidic or basic conditions promote side reactions or instability of the alcohol groups.

The following diagram illustrates a generalized overview of potential degradation pathways for a polyacetylene diol.

G cluster_0 Stress Factors cluster_1 Initial Compound cluster_2 Degradation Pathways cluster_3 Degradation Products Light Light (UV/Vis) Photodegradation Photodegradation (Isomerization, Cyclization) Light->Photodegradation Heat Heat Thermal_Degradation Thermal Degradation (Bergman Cyclization, Polymerization) Heat->Thermal_Degradation Oxygen Oxygen Oxidation Oxidative Degradation (Formation of epoxides, ketones, aldehydes, chain cleavage) Oxygen->Oxidation pH Acid/Base Hydrolysis Hydrolysis (pH-dependent reactions) pH->Hydrolysis Compound This compound Compound->Photodegradation Compound->Thermal_Degradation Compound->Oxidation Compound->Hydrolysis Products Various Degradants (e.g., smaller molecules, polymers, isomers, oxidized species) Photodegradation->Products Thermal_Degradation->Products Oxidation->Products Hydrolysis->Products

Caption: Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted.[10][11][12][13][14] These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection is recommended for the analysis of this compound, due to its conjugated system which should provide a strong UV chromophore.[15][16][17]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. The use of a buffer (e.g., phosphate (B84403) or acetate) may be necessary to ensure reproducible chromatography.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm. The quantification wavelength should be set at the λmax of the parent compound.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The key requirement for a stability-indicating method is specificity: the ability to resolve the parent peak from all potential degradation products.

Forced Degradation Studies

Forced degradation studies should be performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[10][11][12][13][14]

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

General Procedure: For each condition, a sample of the stock solution is subjected to the stress condition for a defined period. At various time points, an aliquot is withdrawn, neutralized (if necessary), diluted to a suitable concentration (e.g., 0.1 mg/mL), and analyzed by the stability-indicating HPLC method. A control sample (unstressed) should be analyzed at each time point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

3.2.1. Acidic and Basic Hydrolysis

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature and at an elevated temperature (e.g., 60 °C).

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature and at an elevated temperature (e.g., 60 °C).

  • Neutralization: Before injection, neutralize the samples with an equivalent amount of base or acid.

3.2.2. Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature.

  • Analyze at appropriate time intervals.

3.2.3. Thermal Degradation

  • Solid State: Place a small amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C). At various time points, dissolve a known amount of the solid in the initial solvent and analyze.

  • Solution State: Heat the stock solution in a controlled temperature bath (e.g., 60°C, 80°C).

3.2.4. Photolytic Degradation

  • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light (e.g., wrapped in aluminum foil).

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling and Analysis cluster_3 Data Evaluation Prep Prepare Stock Solution of API (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) Prep->Acid Base Base Hydrolysis (0.1 N NaOH, RT & 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution, 60°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at various time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize Dilute Dilute to target concentration Neutralize->Dilute HPLC Analyze by validated stability-indicating HPLC-PDA Dilute->HPLC Data Quantify API peak area Identify and quantify degradation products HPLC->Data Mass_Balance Calculate Mass Balance Data->Mass_Balance Pathway Propose Degradation Pathway Data->Pathway

Caption: Forced Degradation Experimental Workflow.

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of this compound% Total ImpuritiesMass Balance (%)
0.1 N HCl (RT)24 h
0.1 N HCl (60°C)8 h
0.1 N NaOH (RT)24 h
0.1 N NaOH (60°C)8 h
3% H₂O₂ (RT)24 h
Thermal (60°C, solid)7 days
Thermal (60°C, soln)24 h
Photolytic (ICH Q1B)-

Table 2: Chromatographic Purity under Stress Conditions

Stress ConditionRRT of Impurity 1% Area of Impurity 1RRT of Impurity 2% Area of Impurity 2...
0.1 N HCl (60°C)
0.1 N NaOH (60°C)
3% H₂O₂ (RT)
Thermal (60°C, soln)
Photolytic

(RRT = Relative Retention Time)

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and associated signaling pathways of this compound. However, many natural products containing the ene-diyne core structure exhibit potent antitumor activity.[4][5] This activity often stems from their ability to undergo Bergman cyclization to form a diradical species that can cleave DNA, leading to apoptosis. Should this compound exhibit cytotoxic properties, a potential mechanism of action could involve the induction of apoptosis through DNA damage, which would activate downstream signaling cascades involving proteins such as p53, caspases, and Bcl-2 family members. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if the compound is found to have cytotoxic activity.

G cluster_0 Drug Action cluster_1 Cellular Events cluster_2 Cellular Outcome Compound This compound Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage (via Bergman Cyclization) Cell->DNA_Damage Internalization and activation p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Apoptotic Signaling Pathway.

Conclusion

This compound is a compound that, like other polyacetylenes, is expected to be sensitive to light, heat, and oxidation. The provided experimental protocols offer a robust framework for systematically evaluating its stability profile. The development of a validated stability-indicating HPLC method is a prerequisite for accurate quantification and for ensuring the quality and integrity of this compound in research and pharmaceutical development. Further studies are warranted to identify its specific degradation products, elucidate its degradation kinetics, and explore its biological activities.

References

Methodological & Application

Synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol laboratory protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Introduction

This compound is a polyacetylenic natural product, a class of compounds known for a wide range of biological activities.[1] The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and drug development for exploring their therapeutic potential. The key synthetic challenges lie in the stereoselective construction of the C-8 chiral center with (R)-configuration and the C-2 alkene with (E)-geometry.

This document outlines a detailed protocol for a convergent, enantioselective synthesis. The strategy is based on the preparation of two key fragments, followed by a Cadiot-Chodkiewicz coupling reaction to assemble the carbon skeleton. The chirality is introduced via a highly reliable Corey-Bakshi-Shibata (CBS) asymmetric reduction of a prochiral ketone. This approach provides a robust and stereocontrolled route to the target molecule.

Overall Synthetic Scheme

The synthesis is divided into three main stages:

  • Preparation of Chiral Alkyne Fragment A: Asymmetric reduction of pent-4-yn-2-one to yield (R)-pent-4-yn-2-ol.

  • Preparation of Halo-enyne Fragment B: Synthesis of (E)-1-bromo-pent-1-en-3-yne from propargyl aldehyde.

  • Assembly and Deprotection: Cadiot-Chodkiewicz coupling of Fragments A and B, followed by a final deprotection step to yield the target diol.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Assembly & Deprotection ketone Pent-4-yn-2-one fragA (R)-pent-4-yn-2-ol (Fragment A) ketone->fragA CBS Reduction ((R)-Me-CBS, BH3-SMe2) fragA_ref Fragment A aldehyde Propargyl Aldehyde fragB (E)-1-bromo-pent-1-en-3-yne (Fragment B) aldehyde->fragB Wittig Reaction (CBr4, PPh3) fragB_ref Fragment B coupled Protected Diol Intermediate target This compound coupled->target Deprotection (TBAF) fragA_ref->coupled Cadiot-Chodkiewicz Coupling (CuCl, EtNH2) fragB_ref->coupled Cadiot-Chodkiewicz Coupling (CuCl, EtNH2)

Caption: Overall synthetic strategy for the target molecule.

Experimental Protocols

Protocol 1: Synthesis of (R)-pent-4-yn-2-ol (Fragment A)

This protocol details the asymmetric reduction of a prochiral ketone to establish the (R)-stereocenter using a CBS catalyst.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Pent-4-yn-2-oneC₅H₆O82.104.11 g50.0
(R)-Me-CBS CatalystC₁₈H₂₀BNO277.171.39 g5.0
Borane-DMS ComplexBH₃·S(CH₃)₂75.976.0 mL (10M)60.0
Anhydrous THFC₄H₈O72.11200 mL-
Methanol (B129727)CH₃OH32.0420 mL-
1 M Hydrochloric AcidHCl36.4650 mL-
Diethyl Ether(C₂H₅)₂O74.12300 mL-
Saturated NaCl (Brine)NaCl58.44100 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-

Procedure

  • Setup: To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add the (R)-Me-CBS catalyst (1.39 g, 5.0 mmol).

  • Catalyst Dissolution: Add 100 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -20 °C in a cryocool bath.

  • Borane Addition: Add the borane-dimethyl sulfide (B99878) (BH₃-SMe₂) complex (6.0 mL of 10 M solution, 60.0 mmol) dropwise over 15 minutes, ensuring the temperature remains below -15 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve pent-4-yn-2-one (4.11 g, 50.0 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes.

  • Reaction: Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL).

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, 20% ethyl acetate (B1210297) in hexanes) to yield (R)-pent-4-yn-2-ol.

Expected Results

ParameterValue
Yield ~3.70 g (~88%)
Appearance Colorless oil
Enantiomeric Excess >98% (Determined by chiral HPLC)
¹H NMR (CDCl₃) δ 4.10 (m, 1H), 2.45 (d, 1H), 2.05 (t, 1H), 1.80 (s, 1H, -OH), 1.30 (d, 3H)
Protocol 2: Synthesis of (E)-1-bromo-pent-1-en-3-yne (Fragment B)

This protocol describes a one-pot synthesis of the bromo-enyne fragment via a Wittig-type reaction.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Propargyl AldehydeC₃H₂O54.052.70 g50.0
Carbon TetrabromideCBr₄331.6318.24 g55.0
Triphenylphosphine (B44618)P(C₆H₅)₃262.2928.85 g110.0
Anhydrous Dichloromethane (B109758)CH₂Cl₂84.93250 mL-

Procedure

  • Setup: To a flame-dried 500 mL round-bottom flask under argon, add triphenylphosphine (28.85 g, 110.0 mmol) and 200 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

  • Ylide Formation: Add carbon tetrabromide (18.24 g, 55.0 mmol) portion-wise, maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Aldehyde Addition: Add a solution of propargyl aldehyde (2.70 g, 50.0 mmol) in 50 mL of anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with 100 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Add hexanes to precipitate triphenylphosphine oxide. Filter the solid and wash with cold hexanes. Concentrate the filtrate and purify the residue by flash column chromatography (Silica gel, 100% hexanes) to obtain the volatile product.

Protocol 3: Cadiot-Chodkiewicz Coupling and Deprotection

This protocol couples the two fragments and removes the protecting group to yield the final product. For this protocol, it is assumed Fragment A is protected with a TBDMS group before coupling to avoid side reactions.

G start Prepare Flask (Ar atmosphere) add_reagents Add Fragment A-TBDMS, Fragment B, CuCl, and THF/EtNH2 start->add_reagents react Stir at RT for 6 hours (Monitor by TLC) add_reagents->react workup1 Quench (NH4Cl), Extract (EtOAc) react->workup1 purify1 Column Chromatography to isolate coupled product workup1->purify1 deprotect Add TBAF in THF, Stir for 2 hours purify1->deprotect workup2 Quench (Water), Extract (EtOAc) deprotect->workup2 purify2 Final Column Chromatography workup2->purify2 end Obtain Pure This compound purify2->end

Caption: Experimental workflow for the final coupling and deprotection steps.

Procedure

  • Coupling Reaction: To a solution of TBDMS-protected (R)-pent-4-yn-2-ol (Fragment A) and (E)-1-bromo-pent-1-en-3-yne (Fragment B) in a 2:1 mixture of THF and aqueous ethylamine (B1201723) (EtNH₂), add copper(I) chloride (CuCl, ~5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature for 6 hours. The reaction solution should turn from yellow to blue-green.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude coupled product via flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 equivalents, 1M solution in THF). Stir at room temperature for 2 hours.

  • Final Workup and Purification: Quench with water, extract with ethyl acetate, dry the organic layer, and concentrate. Perform a final purification by column chromatography to yield pure this compound.

Final Product Characterization

ParameterExpected Value
Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to pale yellow solid
Purity (HPLC) >98%

References

Asymmetric Synthesis of Chiral Polyacetylenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral polyacetylenes are a fascinating class of molecules characterized by their unique structural, electronic, and biological properties. Found in various natural sources, these compounds often exhibit potent bioactivities, making them attractive targets in drug discovery and development. The controlled synthesis of enantiomerically pure polyacetylenes is crucial for elucidating their structure-activity relationships and for the development of novel therapeutic agents and chiral materials. This document provides an overview of key methodologies for the asymmetric synthesis of chiral polyacetylenes, complete with detailed experimental protocols and comparative data.

Key Methodologies for Asymmetric Synthesis

The asymmetric synthesis of chiral polyacetylenes can be broadly categorized into three main approaches:

  • Chiral Template-Directed Polymerization: This method utilizes a chiral environment to induce helicity in the growing polymer chain from achiral monomers. A prominent example is the use of chiral nematic liquid crystals as a reaction medium.

  • Synthesis from Chiral Building Blocks: This strategy involves the use of enantiomerically pure starting materials containing stereocenters, which are then elaborated into the final polyacetylene structure through stereoselective reactions.

  • Asymmetric Catalysis: This approach employs chiral catalysts, typically transition metal complexes with chiral ligands, to control the stereochemistry of carbon-carbon bond formation in the construction of the polyacetylene backbone or key chiral synthons.

Chiral Template-Directed Polymerization: Helical Polyacetylenes in Chiral Nematic Liquid Crystals

This method provides a unique way to generate helical polyacetylene films where the chirality arises from the macroscopic helical structure of the polymer chains, induced by a chiral nematic liquid crystal (N*-LC) reaction field.[1][2]

Logical Workflow for Helical Polyacetylene Synthesis

G cluster_prep Preparation of Chiral Nematic Liquid Crystal cluster_poly Acetylene (B1199291) Polymerization cluster_char Characterization NematicLC Nematic Liquid Crystal (N-LC) Mixing Mixing and Dissolution NematicLC->Mixing ChiralDopant Chiral Dopant (e.g., Binaphthyl Derivative) ChiralDopant->Mixing NStarLC Chiral Nematic Liquid Crystal (N*-LC) Mixing->NStarLC Polymerization Polymerization in N*-LC Field NStarLC->Polymerization Catalyst Ziegler-Natta Catalyst (e.g., Ti(O-n-Bu)4-Et3Al) Catalyst->Polymerization Acetylene Acetylene Monomer Acetylene->Polymerization HelicalPolymer Helical Polyacetylene Film Polymerization->HelicalPolymer SEM Scanning Electron Microscopy (SEM) HelicalPolymer->SEM CD Circular Dichroism (CD) Spectroscopy HelicalPolymer->CD

Caption: Workflow for the synthesis of helical polyacetylenes.

Experimental Protocol: Synthesis of Helical Polyacetylene Film[1]

Materials:

  • Nematic Liquid Crystal Mixture: Equimolar mixture of 4-(trans-4-n-propylcyclohexyl)ethoxybenzene and 4-(trans-4-n-propylcyclohexyl)butoxybenzene.

  • Chiral Dopant: (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl bis(4-(trans-4-n-pentylcyclohexyl)oxy)benzoate).

  • Catalyst: Titanium tetrabutoxide (Ti(O-n-Bu)4) and triethylaluminum (B1256330) (Et3Al).

  • Solvent: Toluene (B28343) (anhydrous).

  • Monomer: Acetylene gas.

Procedure:

  • Preparation of the Chiral Nematic Liquid Crystal (N-LC):*

    • In a glovebox, add the chiral dopant (5-14 wt%) to the nematic liquid crystal mixture.

    • Heat the mixture gently (e.g., 50 °C) with stirring until the chiral dopant is completely dissolved and the mixture is homogeneous.

    • Cool the mixture to room temperature to form the N*-LC phase.

  • Preparation of the Catalyst Solution:

    • In a separate Schlenk flask under an inert atmosphere, dissolve Ti(O-n-Bu)4 in the prepared N*-LC to a concentration of 10-20 mmol/L.

    • In another Schlenk flask, prepare a solution of Et3Al in toluene (e.g., 1 M).

  • Acetylene Polymerization:

    • Transfer the Ti(O-n-Bu)4/N*-LC solution to a polymerization flask equipped with a stirrer and gas inlet/outlet.

    • Cool the flask to the desired polymerization temperature (e.g., 0-15 °C).

    • Slowly add the Et3Al solution to the reaction mixture with vigorous stirring to achieve an Al/Ti molar ratio of 2-4.

    • Introduce acetylene gas into the flask at a constant flow rate.

    • The polymerization is typically carried out for 30-60 minutes. A polyacetylene film will form on the surface of the liquid crystal.

  • Work-up and Characterization:

    • Stop the acetylene flow and quench the reaction by adding a mixture of HCl in methanol (B129727).

    • Carefully remove the polyacetylene film, wash it thoroughly with methanol and toluene, and dry it under vacuum.

    • The morphology of the film can be characterized by Scanning Electron Microscopy (SEM), and the helical structure of the polymer can be confirmed by Circular Dichroism (CD) spectroscopy.

Synthesis from Chiral Building Blocks: The Case of (3R,8S)-Falcarindiol

Many polyacetylenic natural products possess defined stereocenters. Their synthesis relies on the use of chiral starting materials and stereocontrolled reactions to build the carbon chain. (3R,8S)-Falcarindiol is a representative example found in umbelliferous plants.[3][4][5][6]

Retrosynthetic Analysis of (3R,8S)-Falcarindiol

G Falcarindiol (B120969) (3R,8S)-Falcarindiol Disconnection1 Cadiot-Chodkiewicz Coupling Falcarindiol->Disconnection1 FragmentA Chiral Bromoalkyne Disconnection1->FragmentA FragmentB Chiral Terminal Alkyne Disconnection1->FragmentB ChiralPool Chiral Pool (e.g., L-Tartaric Acid, D-Xylose) FragmentA->ChiralPool FragmentB->ChiralPool

Caption: Retrosynthetic strategy for (3R,8S)-Falcarindiol.

Experimental Protocol: Key Step - Asymmetric Alkynylation for a Falcarindiol Analogue[4]

This protocol describes a key step in the synthesis of a falcarindiol analogue, demonstrating the creation of a chiral center via asymmetric addition of a diyne to an aldehyde using a BINOL-based catalyst.

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • Buta-1,3-diyn-1-yltriisopropylsilane

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., hept-1-en-3-one)

  • Anhydrous diethyl ether (Et2O)

Procedure:

  • Catalyst Preparation:

    • To a solution of (R)-BINOL (0.2 mmol) in anhydrous Et2O (5 mL) at room temperature, add Ti(O-iPr)4 (0.2 mmol) dropwise.

    • Stir the mixture for 1 hour at room temperature.

  • Alkynylation Reaction:

    • In a separate flask, cool a solution of buta-1,3-diyn-1-yltriisopropylsilane (1.0 mmol) in anhydrous Et2O (10 mL) to -78 °C.

    • Add n-BuLi (1.0 mmol) dropwise and stir for 30 minutes at -78 °C.

    • Transfer the freshly prepared catalyst solution to the lithium acetylide solution via cannula at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of the aldehyde (1.2 mmol) in Et2O (2 mL) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with Et2O (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography (e.g., petroleum ether/ethyl acetate (B1210297) gradient) to afford the chiral propargyl alcohol.

Quantitative Data for Asymmetric Alkynylation[4]
Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Hept-1-en-3-one8795
Benzaldehyde8592
Cyclohexanecarbaldehyde8290

Asymmetric Catalysis: The A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to synthesize chiral propargylamines, which are versatile building blocks for more complex chiral polyacetylenes. The use of a chiral catalyst, typically a copper(I) complex with a chiral ligand, allows for high enantioselectivity.[7][8][9][10]

Catalytic Cycle for Asymmetric A³ Coupling

G cluster_cycle Asymmetric A³ Coupling Catalytic Cycle Catalyst [Cu(I)-L*] Acetylide [Cu(I)-L*]-C≡C-R'' Catalyst->Acetylide + Alkyne - H⁺ Alkyne R''-C≡C-H Addition Asymmetric Nucleophilic Addition Acetylide->Addition Aldehyde R-CHO Imine R-CH=N-R' Aldehyde->Imine + Amine - H₂O Amine R'-NH₂ Imine->Addition Product_complex [Cu(I)-L*] • Product Addition->Product_complex Product_complex->Catalyst - Product Product Chiral Propargylamine Product_complex->Product

Caption: Catalytic cycle of the asymmetric A³ coupling reaction.

Experimental Protocol: Cu(I)/Pybox-Catalyzed A³ Coupling[10]

Materials:

  • Copper(I) trifluoromethanesulfonate (B1224126) toluene complex ((CuOTf)₂·C₇H₈)

  • Chiral Ligand: (S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-iPr-pybox)

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Alkyne (e.g., phenylacetylene)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Pre-formation:

    • In a flame-dried Schlenk tube under an argon atmosphere, add (CuOTf)₂·C₇H₈ (0.025 mmol) and the (S)-iPr-pybox ligand (0.055 mmol).

    • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • A³ Coupling Reaction:

    • To the catalyst solution, add the aldehyde (0.5 mmol), followed by the amine (0.6 mmol).

    • Stir the mixture for 10 minutes at room temperature.

    • Add the alkyne (0.75 mmol) dropwise.

    • Continue stirring at room temperature for the specified reaction time (typically 12-48 hours), monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the chiral propargylamine.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data for Asymmetric A³ Coupling[8][10]
AldehydeAmineAlkyneLigandYield (%)ee (%)
BenzaldehydeAnilinePhenylacetylene(S)-iPr-pybox9896
4-MethoxybenzaldehydeAnilinePhenylacetylene(S)-iPr-pybox9595
BenzaldehydeAniline1-Hexyne(S)-iPr-pybox9287
BenzaldehydeAniline(Trimethylsilyl)acetyleneGlucopybox6990
4-Chlorobenzaldehydep-MethoxyanilinePhenylacetylene(S)-iPr-pybox9697

Conclusion

The asymmetric synthesis of chiral polyacetylenes is a dynamic field with diverse and powerful methodologies. The choice of strategy depends on the desired target structure. For creating polymers with overall helical chirality from simple monomers, template-directed polymerization in chiral liquid crystals is a compelling approach. For the synthesis of complex natural products with multiple defined stereocenters, a strategy based on chiral building blocks and stereoselective coupling reactions is often employed. Finally, asymmetric catalysis, particularly the A³ coupling reaction, provides an efficient and atom-economical route to key chiral synthons for the construction of a wide range of chiral polyacetylenic compounds. The protocols and data presented herein serve as a guide for researchers in the selection and implementation of these techniques for their specific research and development goals.

References

Application Notes and Protocols for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a polyfunctional natural product featuring a conjugated enediyne system, a stereodefined secondary alcohol, and a primary alcohol. This unique combination of functional groups makes it a valuable and versatile precursor in organic synthesis, particularly for the construction of complex natural products and biologically active molecules. Its rigid, linear scaffold and the potential for diverse chemical transformations at its hydroxyl and alkyne functionalities allow for the strategic introduction of molecular complexity.

These application notes provide an overview of the potential synthetic applications of this compound and detailed protocols for its use in key chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound is presented below. Please note that experimental values may vary depending on the solvent and instrumentation used.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance White to off-white solid
Stereochemistry (8R, 2E)
Solubility Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297), and dichloromethane. Sparingly soluble in non-polar solvents.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) Data for a structurally similar compound, (R,E)-undec-2-ene-4,6-diyn-1-ol, is provided for reference as specific data for the title compound is not readily available in the cited literature. δ 6.35 (dt, J = 15.8, 5.6 Hz, 1H), 5.80 (dt, J = 15.8, 1.6 Hz, 1H), 4.20 (d, J = 5.6 Hz, 2H), 4.15 (q, J = 6.4 Hz, 1H), 2.25 (t, J = 7.0 Hz, 2H), 1.55-1.45 (m, 2H), 1.35-1.25 (m, 2H), 0.90 (t, J = 7.2 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) Data for a structurally similar compound, (R,E)-undec-2-ene-4,6-diyn-1-ol, is provided for reference. δ 145.2, 110.8, 81.5, 78.9, 75.4, 65.3, 63.8, 31.2, 24.8, 19.5, 14.1.
IR (Neat, cm⁻¹) Characteristic peaks for similar polyacetylene diols include: ~3350 (O-H stretch), ~2930, 2860 (C-H stretch), ~2250 (C≡C stretch, weak), ~1650 (C=C stretch), ~1050 (C-O stretch).
Mass Spectrometry (ESI) m/z: 165.08 [M+H]⁺, 187.07 [M+Na]⁺.

Key Synthetic Applications and Experimental Protocols

The reactivity of this compound is centered around its terminal alkyne (after selective protection/deprotection), its internal diyne system, and its two distinct hydroxyl groups. This allows for its participation in a variety of synthetic transformations.

Precursor for Asymmetric Synthesis of Polyketides and Macrolides

The chiral secondary alcohol and the linear carbon chain of this compound make it an attractive starting material for the synthesis of complex polyketide natural products and macrolides. The diol can be elaborated through stereoselective reactions to build up the required carbon skeleton.

Logical Workflow for Elaboration:

G A This compound B Selective Protection of Primary Alcohol A->B e.g., TBDPSCl, imidazole C Oxidation of Secondary Alcohol B->C e.g., DMP, PCC D Alkylation / Addition to Ketone C->D e.g., Grignard, organolithium E Further Functional Group Interconversion D->E F Polyketide / Macrolide Precursor E->F

Caption: Elaboration of the diol to a polyketide precursor.

Cadiot-Chodkiewicz Coupling for the Synthesis of Unsymmetrical Polyynes

The terminal alkyne of a protected derivative of this compound can undergo Cadiot-Chodkiewicz coupling with a 1-bromoalkyne to generate more extended, unsymmetrical polyyne systems.[1] This is a powerful method for constructing complex polyacetylenic natural products.

Experimental Protocol: Cadiot-Chodkiewicz Coupling (Adapted from the synthesis of strongylodiols) [1]

  • Materials:

  • Procedure:

    • Dissolve the monoprotected diol (1.0 equiv) in a mixture of methanol and THF (1:1).

    • To this solution, add copper(I) chloride (0.1 equiv) and hydroxylamine hydrochloride (0.2 equiv).

    • Cool the reaction mixture to 0 °C and add ethylamine (70% in water) dropwise until the solution turns pale blue.

    • Add a solution of the 1-bromoalkyne (1.2 equiv) in THF dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction Scheme:

G cluster_0 Cadiot-Chodkiewicz Coupling Reactant1 Protected Diol (Terminal Alkyne) Plus1 Plus1 Reactant1->Plus1 + Reactant2 1-Bromoalkyne Arrow Arrow Reactant2->Arrow Product Unsymmetrical Poly-yne Plus1->Reactant2 Arrow->Product CuCl, EtNH₂, H₂NOH·HCl MeOH/THF

Caption: General Cadiot-Chodkiewicz coupling reaction.

Sonogashira Coupling for Aryl and Vinyl Group Installation

The terminal alkyne can also participate in palladium-catalyzed Sonogashira coupling with aryl or vinyl halides. This reaction is highly efficient for forming C(sp)-C(sp²) bonds and provides access to a wide range of functionalized derivatives.

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • Monoprotected this compound (1.0 equiv)

    • Aryl or vinyl halide (1.1 equiv)

    • Pd(PPh₃)₂Cl₂ (0.05 equiv)

    • Copper(I) iodide (0.025 equiv)

    • Triethylamine or Diisopropylamine (as solvent and base)

    • THF (co-solvent, if needed)

  • Procedure:

    • To a solution of the monoprotected diol (1.0 equiv) and the aryl/vinyl halide (1.1 equiv) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and copper(I) iodide (0.025 equiv).

    • Degas the reaction mixture with argon or nitrogen for 15 minutes.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting materials are consumed (monitor by TLC).

    • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel.

Reaction Pathway Diagram:

G Start This compound (Protected) Product Aryl/Vinyl Substituted Polyenyne Start->Product Sonogashira Coupling ArylHalide Aryl/Vinyl Halide ArylHalide->Product Catalyst Pd(PPh₃)₂Cl₂, CuI, Base Catalyst->Product

Caption: Sonogashira coupling workflow.

Stereoselective Reduction of the Alkyne Moieties

The diyne functionality can be stereoselectively reduced to afford conjugated dienes or tetraenes. This transformation is crucial for accessing natural products with different degrees of unsaturation.

Experimental Protocol: Partial Reduction to a (Z,Z)-Diene (Illustrative)

  • Materials:

    • This compound derivative (1.0 equiv)

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline (as a catalyst poison)

    • Hydrogen gas (balloon or H-Cube)

    • Ethyl acetate or Methanol

  • Procedure:

    • Dissolve the diol derivative in ethyl acetate.

    • Add Lindlar's catalyst (5-10 mol%) and a small amount of quinoline.

    • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon).

    • Carefully monitor the reaction progress by TLC or GC-MS to avoid over-reduction.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify the product by column chromatography.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. The protocols outlined above for key transformations such as Cadiot-Chodkiewicz and Sonogashira couplings, as well as stereoselective reductions, demonstrate its potential as a precursor for the synthesis of a diverse range of complex molecules. These application notes serve as a guide for researchers in natural product synthesis, medicinal chemistry, and materials science to harness the synthetic potential of this valuable chiral synthon.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a polyacetylene, a class of natural products known for a variety of biological activities. While specific data on this particular compound is limited, structurally similar polyacetylenes isolated from sources like ginseng, such as panaxynol, panaxydol, and panaxytriol, have demonstrated significant cytotoxic and anti-inflammatory properties.[1][2][3][4][5] These compounds have been shown to inhibit the growth of various cancer cell lines and suppress inflammatory pathways.[2][4][6][7] Therefore, the following application notes provide a comprehensive guide to investigating the potential cytotoxic and anti-inflammatory bioactivities of this compound using established in vitro assays.

Potential Bioactivities to Investigate

  • Cytotoxicity: The ability of the compound to kill or inhibit the proliferation of cancer cells.

  • Anti-inflammatory Activity: The capacity of the compound to reduce inflammatory responses in vitro.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h treatment
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
JurkatT-cell LeukemiaData to be determined
Positive Control (e.g., Doxorubicin)

Table 2: Anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

TreatmentConcentration (µM)TNF-α secretion (pg/mL)IL-6 secretion (pg/mL)Cell Viability (%)
Vehicle Control-Data to be determinedData to be determined100
LPS (1 µg/mL)-Data to be determinedData to be determined~100
Compound + LPS1Data to be determinedData to be determinedData to be determined
Compound + LPS10Data to be determinedData to be determinedData to be determined
Compound + LPS50Data to be determinedData to be determinedData to be determined
Positive Control (e.g., Dexamethasone)Data to be determinedData to be determined

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Assay: Measurement of Pro-inflammatory Cytokines

This protocol measures the inhibition of TNF-α and IL-6 production in LPS-stimulated murine macrophages (RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) should be included.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Cell Viability:

    • Perform an MTT assay on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only treated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Prepare Stock Solution (DMSO) Compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dilutions->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Cytokine ELISA) Dilutions->AntiInflammatory IC50 Calculate IC50 Values Cytotoxicity->IC50 Inhibition Determine % Inhibition AntiInflammatory->Inhibition

Caption: Experimental workflow for bioactivity testing.

apoptosis_pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription Compound This compound Compound->IKK Inhibition

Caption: Simplified NF-κB signaling pathway.

References

Use of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol as an antifungal or antibacterial agent.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol as a Potential Antifungal and Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a naturally occurring polyacetylene isolated from plants such as Torricellia angulata.[1][2] While the broader class of polyacetylenes is known for significant antimicrobial properties,[3][4][5][6] specific data on the antifungal and antibacterial activity of this particular stereoisomer is limited in publicly available scientific literature. The following application notes and protocols are based on the general characteristics of polyacetylenic compounds and are intended to serve as a guide for research and development.

Introduction

This compound belongs to the polyacetylene class of natural products, which are characterized by the presence of multiple triple bonds in their structures.[6] Polyacetylenes isolated from various plant families, including Apiaceae and Araliaceae, have demonstrated a wide range of biological activities, including potent antifungal and antibacterial effects.[3][5][6] These compounds are thought to exert their antimicrobial action primarily through the disruption of microbial cell membranes and the inhibition of key intracellular enzymes.[6] The unique structural features of this compound, including its conjugated ene-diyne system and hydroxyl groups, suggest its potential as a valuable lead compound in the development of new antimicrobial agents.

Potential Antimicrobial Spectrum

Based on the activity of structurally related polyacetylenes, this compound is hypothesized to exhibit activity against a range of pathogenic fungi and bacteria.

Potential Antifungal Activity

Polyacetylenes have shown efficacy against various fungal pathogens, including those of agricultural and clinical significance.[4] The spectrum of activity for this compound may include, but is not limited to, species of Aspergillus, Candida, and Fusarium.

Potential Antibacterial Activity

The antibacterial activity of polyacetylenes is often more pronounced against Gram-positive bacteria.[6] It is anticipated that this compound may show activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Activity against Gram-negative bacteria may be more limited but should not be discounted without experimental evidence.

Postulated Mechanism of Action

The proposed mechanism of action for polyacetylenes like this compound involves a multi-faceted attack on microbial cells. The lipophilic nature of the polyacetylene backbone allows for insertion into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and eventual cell lysis.[6] Additionally, the reactive triple bonds can potentially interact with and inhibit the function of essential enzymes and other cellular macromolecules.

G cluster_cell Microbial Cell cluster_compound This compound Membrane Cell Membrane Lysis Cell Lysis Membrane->Lysis Leads to Enzymes Intracellular Enzymes Inactivation Enzyme Inactivation Enzymes->Inactivation Results in DNA_RNA DNA/RNA Metabolism Metabolic Pathways Disruption Metabolic Disruption Metabolism->Disruption Causes Compound Polyacetylene Compound->Membrane Disruption of Integrity Compound->Enzymes Inhibition Compound->Metabolism Interference

Caption: Postulated mechanism of action for polyacetylenes.

Quantitative Data Summary

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values to serve as a benchmark for experimental studies. These values are extrapolated from data on other bioactive polyacetylenes.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans8 - 6432 - 128
Aspergillus fumigatus16 - 12864 - 256
Fusarium oxysporum4 - 3216 - 64
Cryptococcus neoformans8 - 6432 - 128

Table 2: Hypothetical Antibacterial Activity of this compound

Bacterial SpeciesMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus4 - 3216 - 64
Bacillus subtilis2 - 168 - 32
Escherichia coli>128>128
Pseudomonas aeruginosa>128>128

Experimental Protocols

The following are detailed protocols for determining the antifungal and antibacterial activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

5.1.1. Materials

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator

5.1.2. Protocol

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using RPMI-1640 medium to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

  • MFC Determination: To determine the MFC, subculture aliquots from wells showing no growth onto agar plates. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

5.2.1. Materials

  • This compound

  • DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates

  • Spectrophotometer

  • Incubator

5.2.2. Protocol

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Inoculum Preparation: Culture the bacterial isolates in CAMHB. Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in the 96-well plate with CAMHB.

  • Inoculation: Add the bacterial inoculum to each well. Include growth and sterility controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration with no visible bacterial growth.

  • MBC Determination: Subculture from clear wells onto agar plates to determine the MBC, which is the lowest concentration that kills ≥99.9% of the initial bacterial population.

G A Prepare Stock Solution (Compound in DMSO) C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (Fungi or Bacteria) D Inoculate Wells B->D C->D E Incubate Plates (24-48 hours) D->E F Determine MIC (Visual Inspection) E->F G Subculture from Clear Wells F->G H Determine MFC/MBC (Colony Counting) G->H

Caption: Experimental workflow for antimicrobial susceptibility testing.

Safety Precautions

As the toxicological properties of this compound have not been extensively studied, it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are recommended. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound represents a promising, yet underexplored, natural product with the potential for development as an antifungal or antibacterial agent. The provided application notes and protocols offer a foundational framework for initiating research into its antimicrobial properties. Further studies are warranted to elucidate its precise spectrum of activity, mechanism of action, and potential for therapeutic application.

References

Application Notes and Protocols: Cytotoxic Effects of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyacetylene. Polyacetylenes are a class of compounds known for their wide range of biological activities, including cytotoxic effects against various cancer cell lines. This document provides an overview of the potential cytotoxic effects of this compound and detailed protocols for its evaluation in cancer research. While specific data for this compound is limited, the provided information is based on the activities of structurally related polyacetylene diols and serves as a guide for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Structurally Related Polyacetylenes

The following table summarizes the cytotoxic activities (IC50 values) of various polyacetylene compounds, structurally related to this compound, against several human cancer cell lines. This data is provided as a reference to illustrate the potential potency and selectivity of this class of compounds.

Compound NameCancer Cell LineIC50 (µM)Reference
Panaquinquecol 4A2780 (Ovarian)7.60[1]
Panaquinquecol 4SKOV3 (Ovarian)27.53[1]
FalcarinolCEM-C7H2 (Leukemia)3.50
FalcarinolVarious Leukemia, Lymphoma, Myeloma~30
FalcarindiolVarious Leukemia, Lymphoma, Myeloma~30
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneCOLO320 (Colon)~2[2]
Notopolyenol A ((3S)-1)H1299 (Lung)0.6[3]
Notopolyenol A ((3S)-1)MCF-7 (Breast)1.3[3]
Notopolyenol A ((3S)-1)HepG2 (Liver)1.4[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxic effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) cell_culture->cell_cycle_assay compound_prep This compound Stock Solution compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: General experimental workflow for assessing cytotoxic effects.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis

Caption: Putative intrinsic apoptosis signaling pathway.

References

Protocol for Dissolving and Handling (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a naturally occurring polyyne that has garnered interest within the scientific community. Due to the inherent instability of the polyyne functional group, this compound requires specific handling and dissolution procedures to ensure its integrity for experimental use. These application notes provide a detailed protocol for the safe and effective dissolution and handling of this compound in a laboratory setting.

Material and Compound Properties

This compound is a solid at room temperature. While specific quantitative data on its physical and chemical properties are limited, the diacetylene core suggests potential instability, particularly when exposed to light, heat, and oxygen. It is crucial to handle this compound with care to prevent degradation or potential exothermic decomposition.

Table 1: Summary of Handling and Storage Parameters

ParameterRecommendationSource/Rationale
Storage (Solid) Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Storage (In Solution) Store in a suitable solvent at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[1]
Shipping Condition Shipped at room temperature; stable for a few days during ordinary shipping.[1]

Experimental Protocols

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes, but is not limited to:

  • Safety goggles

  • Laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Dissolution Protocol for this compound

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial containing solid this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: In a fume hood, carefully weigh the desired amount of the solid compound into a tared amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration.

  • Dissolution: Tightly cap the vial and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary, but prolonged heating should be avoided.

  • Storage: Once dissolved, the stock solution should be blanketed with an inert gas (e.g., argon or nitrogen) if possible, and the vial should be tightly sealed. Store the stock solution at -20°C or -80°C as recommended in Table 1.[1]

Handling of Solutions
  • Light Sensitivity: Protect solutions of this compound from light by using amber vials and minimizing exposure to ambient light during experiments.

  • Oxygen Sensitivity: To minimize oxidation, use degassed solvents and consider working under an inert atmosphere for sensitive applications.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure compound integrity. Avoid repeated freeze-thaw cycles of the stock solution.

  • Disposal: Dispose of all waste containing the compound according to institutional and local regulations for chemical waste.

Visualizations

Experimental Workflow for Dissolving this compound

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate solid to Room Temperature start->equilibrate weigh Weigh Compound in Amber Vial equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution check_dissolution->vortex Not Dissolved inert_gas Blanket with Inert Gas (Optional) check_dissolution->inert_gas Dissolved store Store at -20°C or -80°C inert_gas->store end End store->end

Caption: Workflow for the dissolution of this compound.

Logical Relationships in Handling Unstable Compounds

HandlingLogic cluster_factors Degradation Factors cluster_mitigation Mitigation Strategies compound This compound (Potentially Unstable) light Light compound->light heat Heat compound->heat oxygen Oxygen compound->oxygen fresh_solutions Prepare Fresh Solutions compound->fresh_solutions general best practice amber_vials Use Amber Vials light->amber_vials mitigates cold_storage Store at Low Temperature (-20°C or -80°C) heat->cold_storage mitigates inert_atmosphere Use Inert Gas oxygen->inert_atmosphere mitigates

Caption: Factors affecting stability and corresponding mitigation strategies.

References

Analytical methods for quantification of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed analytical methods for the quantitative determination of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in various sample matrices, particularly from plant extracts. The protocols described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The primary methods detailed are High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These methods offer high sensitivity, selectivity, and accuracy for the quantification of this polyacetylene.

Introduction

This compound is a polyacetylene, a class of naturally occurring compounds known for their diverse biological activities. Accurate quantification of this compound in complex matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and investigation of its pharmacological effects. This application note presents validated methods for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

Polyacetylenes are susceptible to degradation from light and heat. Therefore, all extraction procedures should be performed under dim light and at low temperatures.

Protocol:

  • Homogenization: Weigh 1 gram of the lyophilized and powdered plant material into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 10 mL of cold methanol.

  • Extraction: Sonicate the sample in an ice bath for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4°C and 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new 50 mL tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet twice more.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm PTFE syringe filter into an amber glass vial.

  • Storage: Store the extract at -20°C until analysis.

HPLC-PDA Quantification Method

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Due to the lack of a specific UV absorption spectrum for this compound, it is recommended to monitor a range of 200-400 nm. Based on the polyacetylene structure, a wavelength between 254 nm and 280 nm is likely to provide good sensitivity. The optimal wavelength should be determined experimentally using a reference standard.

HPLC-MS/MS Quantification Method

This method offers superior sensitivity and selectivity, making it ideal for the analysis of samples with low concentrations of the analyte or complex matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 20% B

    • 7.1-9 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion would be the protonated molecule [M+H]⁺. For this compound (Molar Mass: 164.20 g/mol ), this would be m/z 165.2.

    • Product ions would need to be determined by infusing a standard solution of the compound into the mass spectrometer. Hypothetical transitions are provided in the data table.

Data Presentation

The following tables summarize the expected quantitative performance of the described analytical methods. These values are typical for the analysis of small molecules and should be confirmed during method validation.

Table 1: HPLC-PDA Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Table 2: HPLC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%
Hypothetical MRM Transitions Precursor Ion (m/z)
Quantifier165.2
Qualifier165.2

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Plant Material homogenize Homogenize start->homogenize extract Extract with Methanol homogenize->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect filter Filter collect->filter final_extract Final Extract filter->final_extract hplc_pda HPLC-PDA Analysis final_extract->hplc_pda Inject hplc_msms HPLC-MS/MS Analysis final_extract->hplc_msms Inject quantification Quantification hplc_pda->quantification hplc_msms->quantification reporting Reporting quantification->reporting

Caption: Overall workflow for the quantification of this compound.

logical_relationship cluster_properties Physicochemical Properties cluster_methods Analytical Techniques analyte This compound uv_absorbance UV Absorbance analyte->uv_absorbance ionization Ionization Potential analyte->ionization hplc_pda HPLC-PDA uv_absorbance->hplc_pda Basis for Detection hplc_msms HPLC-MS/MS ionization->hplc_msms Basis for Detection

Caption: Logical relationship between analyte properties and analytical methods.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol synthesis. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A practical and convergent approach is the use of a Cadiot-Chodkiewicz coupling reaction. This involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. For the target molecule, this translates to coupling two key fragments: a chiral propargyl alcohol derivative to install the (R)-stereocenter, and a functionalized enyne partner.

Q2: What are the primary challenges in the Cadiot-Chodkiewicz coupling step?

A2: The most significant challenge is the formation of symmetrical homocoupled byproducts, which reduces the yield of the desired unsymmetrical diyne and complicates purification. Another common issue is low or no yield, which can be attributed to catalyst deactivation, improper reaction conditions, or substrate instability.

Q3: How can I minimize the formation of homocoupled side products?

A3: Several strategies can be employed to suppress homocoupling. Using a stoichiometric excess of one of the alkyne reactants is a common and effective method. Additionally, the introduction of a reductant, such as sodium ascorbate (B8700270), to the reaction mixture can minimize oxidative homocoupling (Glaser-Hay coupling) of the terminal alkyne.

Q4: The hydroxyl groups in my starting materials seem to be interfering with the reaction. What should I do?

A4: While the Cadiot-Chodkiewicz coupling can be tolerant of free hydroxyl groups, their acidity can sometimes lead to side reactions or decreased catalyst activity. It is often advisable to protect the alcohol functionalities as silyl (B83357) ethers (e.g., TBS or TIPS ethers). These are generally stable under the coupling conditions and can be selectively removed later.

Q5: My final product, this compound, is highly polar and difficult to purify. What purification techniques are recommended?

A5: The polarity of the diol product can make purification by standard silica (B1680970) gel chromatography challenging. For highly polar compounds, consider using a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane. Reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18 silica) and a polar mobile phase is used, is often a very effective technique for purifying polar molecules. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for separating highly polar compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on the critical Cadiot-Chodkiewicz coupling step.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Coupled Product 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Unsuitable solvent. 4. Degradation of starting materials. 5. Insufficient base.1. Use fresh, high-purity Cu(I) salt. Consider adding a reducing agent like sodium ascorbate to maintain the Cu(I) oxidation state. 2. Optimize the reaction temperature. While many Cadiot-Chodkiewicz couplings proceed at room temperature, some substrates may require gentle heating. 3. Ensure reactants are fully dissolved. Common solvents include methanol, ethanol (B145695), THF, and DMF. Co-solvents may be necessary. 4. Check the stability of your haloalkyne and terminal alkyne under the reaction conditions. If necessary, use protecting groups for sensitive functionalities. 5. Ensure an adequate amount of amine base is present, as it is consumed during the reaction.
High Percentage of Homocoupled Byproduct 1. Competing Glaser-Hay oxidative homocoupling of the terminal alkyne. 2. Reaction conditions favor homocoupling.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. The use of an air-tolerant protocol with sodium ascorbate is highly recommended. 2. Use a 1.2 to 1.5-fold excess of the more readily available or stable alkyne partner.
Reaction Stalls Before Completion 1. Catalyst deactivation over time. 2. Depletion of a key reagent (e.g., base).1. Add a fresh portion of the Cu(I) catalyst to the reaction mixture. 2. Add an additional equivalent of the amine base.
Difficulty in Removing Copper Catalyst During Workup 1. Residual copper salts in the organic layer.1. Wash the organic extract with a saturated aqueous solution of ammonium (B1175870) chloride or a dilute solution of EDTA. These will chelate the copper ions, facilitating their removal into the aqueous phase.
Product Decomposition During Purification 1. The enediyne moiety is sensitive to acid, base, or light. 2. The compound is thermally unstable.1. Use neutral purification conditions. For column chromatography, consider using neutral alumina (B75360) or deactivated silica gel. Avoid prolonged exposure to strong light. 2. Perform purification at room temperature or below if possible. Concentrate solutions at low temperatures using a rotary evaporator with a cooled water bath.

Data Presentation: Optimizing Cadiot-Chodkiewicz Coupling

The following table summarizes the effect of various reaction parameters on the yield of unsymmetrical diynes in Cadiot-Chodkiewicz type reactions, based on literature reports for analogous substrates.

Parameter Variation General Effect on Yield of Unsymmetrical Diyne Notes
Catalyst CuCl, CuBr, CuICuI is often reported to give higher yields and selectivity.Catalyst loading is typically 5-10 mol%.
Base Primary, secondary, or tertiary amines (e.g., n-butylamine, diethylamine, piperidine)The choice of base can be substrate-dependent. Primary amines are commonly used.The base also acts as a ligand for the copper catalyst.
Solvent Methanol, Ethanol, THF, DMFPolar solvents that solubilize all reactants are generally effective. Ethanol is a good, environmentally benign choice.Co-solvents may be required for substrates with poor solubility.
Additives None, Hydroxylamine HCl, Sodium AscorbateSodium ascorbate can significantly improve yields by preventing oxidative homocoupling, allowing the reaction to be run in air.Hydroxylamine HCl also acts as a reducing agent to maintain the Cu(I) state.
Stoichiometry 1:1 ratio of reactants, 1.2-1.5:1 excess of one alkyneUsing an excess of one alkyne component generally increases the yield of the desired cross-coupled product.The more accessible or stable alkyne is typically used in excess.

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthetic route involves three main stages:

  • Asymmetric synthesis of Fragment A: (R)-oct-1-yn-3-ol.

  • Synthesis of Fragment B: (E)-5-bromopent-2-en-4-yn-1-ol.

  • Cadiot-Chodkiewicz coupling of the two fragments (potentially with protected hydroxyl groups), followed by deprotection.

This protocol is adapted from a literature procedure for the asymmetric reduction of ynones.

  • Preparation of the Reducing Agent: To a flame-dried, nitrogen-flushed round-bottomed flask, add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF. Add (+)-α-pinene and reflux the solution for 4 hours. Remove the excess α-pinene and THF under vacuum to yield B-3-pinanyl-9-borabicyclo[3.3.1]nonane.

  • Asymmetric Reduction: Cool the flask to 0 °C and add 1-octyn-3-one. Allow the reaction to warm to room temperature and stir for approximately 8 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Quench the excess reducing agent with propionaldehyde. Add THF, followed by 3 M aqueous NaOH and 30% hydrogen peroxide. Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford (R)-oct-1-yn-3-ol.

  • Sonogashira Coupling: Couple a protected propargyl alcohol (e.g., the tetrahydropyranyl (THP) ether) with (E)-1-bromo-2-iodoethene to form the corresponding enyne.

  • Deprotection: Remove the protecting group to yield (E)-5-bromopent-2-en-4-yn-1-ol.

This is a general, air-tolerant protocol that can be adapted for the coupling of the two fragments. It is recommended to first protect the hydroxyl groups of both fragments as silyl ethers (e.g., TBS ethers) to prevent potential side reactions.

  • Protection of Alcohols: React each alcohol fragment with tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in DMF to obtain the corresponding TBS-protected ethers. Purify by column chromatography.

  • Coupling Reaction: To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv). Stir the suspension and cool in an ice bath. Add a solution of the TBS-protected (R)-oct-1-yn-3-ol (0.30 mmol, 1.2 equiv.) in ethanol (0.5 mL). Add n-butylamine (52 µL, 0.25 mmol, 1.0 equiv.). Add a solution of the TBS-protected (E)-5-bromopent-2-en-4-yn-1-ol (0.25 mmol) in ethanol (0.5 mL). Remove the reaction from the ice bath and stir at room temperature for 30-60 minutes, monitoring by TLC.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification of the Protected Diol: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified, protected diol in THF and add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1 M in THF). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by flash column chromatography, potentially using a more polar solvent system or reversed-phase chromatography.

Visualizations

Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Coupling and Deprotection A1 1-Octyn-3-one A2 Asymmetric Reduction A1->A2 A3 (R)-oct-1-yn-3-ol A2->A3 A4 Protection (TBSCl) A3->A4 A5 TBS-protected Fragment A A4->A5 C1 Cadiot-Chodkiewicz Coupling A5->C1 Terminal Alkyne B1 Protected Propargyl Alcohol B2 Sonogashira Coupling B1->B2 B3 Protected Enynyl Alcohol B4 Halogenation B3->B4 B5 (E)-5-bromo-pent-2-en-4-yn-1-ol (Protected) B4->B5 B5->C1 Bromoalkyne C2 Protected Diol C1->C2 C3 Deprotection (TBAF) C2->C3 C4 This compound C3->C4

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow start Low yield in Cadiot-Chodkiewicz Coupling check_homocoupling Significant homocoupling observed? start->check_homocoupling yes_homocoupling Increase excess of one alkyne. Add sodium ascorbate. Ensure inert atmosphere. check_homocoupling->yes_homocoupling Yes no_homocoupling Reaction stalled or no product? check_homocoupling->no_homocoupling No yes_stalled Check catalyst activity. Add fresh catalyst/base. no_homocoupling->yes_stalled Yes no_stalled Check starting material purity and stability. Optimize T, solvent, base. no_homocoupling->no_stalled No

Caption: Troubleshooting workflow for the Cadiot-Chodkiewicz coupling step.

Synthetic_Pathway start_A 1-Octyn-3-one (+)-α-pinene step_A Asymmetric Reduction start_A->step_A frag_A (R)-oct-1-yn-3-ol step_A->frag_A protect Protection of both fragments (TBSCl) frag_A->protect start_B Propargyl alcohol (E)-1-bromo-2-iodoethene step_B Protection & Sonogashira Coupling start_B->step_B frag_B (E)-5-bromopent-2-en-4-yn-1-ol step_B->frag_B frag_B->protect coupling Cadiot-Chodkiewicz Coupling (CuBr, n-BuNH2, Na-Ascorbate) protect->coupling protected_diol Protected Diol coupling->protected_diol deprotect Deprotection (TBAF) protected_diol->deprotect final_product This compound deprotect->final_product

Technical Support Center: Purification of Polyacetylenic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polyacetylenic compounds. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique and often unstable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polyacetylenic compounds?

A1: The purification of polyacetylenic compounds is primarily challenged by their inherent instability and poor solubility.[1][2] These molecules are often sensitive to air, light, and heat, which can lead to degradation, polymerization, or isomerization, altering their chemical structure and biological activity.[1][3][4] Their often limited solubility in common organic solvents makes standard purification techniques like column chromatography difficult to perform effectively.[1]

Q2: My polyacetylene compound appears to be degrading during purification. What steps can I take to minimize this?

A2: To minimize degradation, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) and to protect the compound from light by using amber-colored glassware or by wrapping containers in aluminum foil.[3] Purification should be carried out at low temperatures whenever possible. The use of degassed solvents is also highly recommended to reduce oxidation. Adding antioxidants, such as BHT (butylated hydroxytoluene), to solvents can also help to prevent degradation.

Q3: I am observing poor separation of my polyacetylenic compound during column chromatography. What could be the cause and how can I improve it?

A3: Poor separation can be due to several factors. The choice of stationary phase and mobile phase is critical. For polyacetylenes, which can be nonpolar to moderately polar, a range of silica (B1680970) gel or alumina (B75360) with varying activity may be required. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, can improve separation. If compounds are unstable on silica, alternative stationary phases like neutral alumina or reverse-phase silica should be considered.[5] Additionally, ensuring a uniform and well-packed column is essential to prevent peak tailing and broadening.[6]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purifying polyacetylenes?

A4: Yes, HPLC is a powerful technique for the purification of polyacetylenes and is often used for both analytical and preparative scale separations.[7][8] Reverse-phase HPLC with a C18 column is commonly employed. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. A photodiode array (PDA) detector is useful for monitoring the separation, as polyacetylenes have characteristic UV absorbance profiles.[7]

Q5: How can I remove residual catalyst from my synthesized polyacetylene?

A5: The removal of residual catalyst, for example, from a Ziegler-Natta polymerization, can be challenging.[9] One common method is to precipitate the polymer in a solvent that dissolves the catalyst but not the polymer.[] Washing the crude product with a dilute acid solution can also help to remove metal-based catalysts. However, care must be taken as acidic conditions can degrade some polyacetylenes.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the column chromatography of polyacetylenic compounds.

Problem Possible Cause Troubleshooting & Optimization
Poor Separation Inappropriate solvent system.Optimize the eluent system by running preliminary TLC with various solvent mixtures. A gradient elution is often more effective than isocratic elution.
Column overloading.Reduce the amount of sample loaded onto the column. The sample should be a narrow band at the top of the column.
Deactivated or inadequate stationary phase.Use freshly activated silica gel or alumina. Consider using a different stationary phase if the compound is unstable on silica.[5]
Compound Degradation on Column Active sites on the stationary phase.Deactivate the silica gel or alumina with a small percentage of a polar solvent like triethylamine (B128534) in the eluent for basic compounds, or formic acid for acidic compounds.
Exposure to air and light.Pack and run the column under an inert atmosphere and protect it from light.
Streaking or Tailing of Bands Compound is sparingly soluble in the eluent.Choose a solvent system in which the compound is more soluble.
High boiling point solvent from the reaction mixture is present.Ensure the crude sample is thoroughly dried under high vacuum before loading onto the column.[5]
Guide 2: HPLC Purification Problems

This guide provides solutions for common issues during the HPLC purification of polyacetylenes.

Problem Possible Cause Troubleshooting & Optimization
Asymmetric Peaks (Tailing or Fronting) Column overloading.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column or replace it.[6]
Baseline Instability or Drift Impure or non-degassed mobile phase.Use HPLC-grade solvents and degas the mobile phase before use.[6][11]
Air bubbles in the system.Purge the pump to remove any air bubbles.[6]
No Peaks or Very Small Peaks Injection problem.Ensure the injector is working correctly and the correct volume is being injected.[6]
Detector issue.Check the detector settings, such as the wavelength, to ensure they are optimal for your compound.

Experimental Protocols

Protocol 1: General Protocol for Column Chromatography Purification
  • Stationary Phase Preparation: Select an appropriate stationary phase (e.g., silica gel, 60 Å, 230-400 mesh). For sensitive compounds, consider deactivating the silica gel by adding 1% triethylamine to the eluent mixture.

  • Column Packing: Pack the column using a slurry of the stationary phase in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude polyacetylene in a minimal amount of a suitable solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column. Alternatively, load the concentrated sample directly onto the column.

  • Elution: Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid degradation.

Protocol 2: Preparative HPLC Purification
  • System Preparation: Use a preparative HPLC system with a suitable column (e.g., C18, 10 µm particle size).

  • Mobile Phase: Prepare the mobile phase using HPLC-grade solvents (e.g., a gradient of acetonitrile in water). Degas the solvents thoroughly.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: Develop an optimal separation method on an analytical scale first to determine the best gradient and flow rate.

  • Purification: Inject the sample onto the preparative column and run the optimized method.

  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance at a specific wavelength).

  • Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted to obtain the pure compound.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_degradation Stability Issues cluster_separation Separation Issues cluster_outcome Outcome start Purification Issue Identified degradation Compound Degrading? start->degradation poor_separation Poor Separation? start->poor_separation inert_atm Work under Inert Atmosphere degradation->inert_atm Yes degradation->poor_separation No protect_light Protect from Light inert_atm->protect_light low_temp Use Low Temperature protect_light->low_temp degas_solvents Use Degassed Solvents low_temp->degas_solvents degas_solvents->poor_separation optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes failure Further Optimization Needed poor_separation->failure No check_loading Reduce Sample Loading optimize_solvent->check_loading change_stationary Change Stationary Phase check_loading->change_stationary success Successful Purification change_stationary->success

Caption: Troubleshooting workflow for polyacetylene purification.

Caption: Logical relationship of chromatographic techniques.

References

Stability issues of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a conjugated enediyne, a class of compounds known for their inherent instability. The primary stability concern is its susceptibility to degradation through cycloaromatization reactions, particularly the Bergman cyclization, which is triggered by heat and light. This process involves the formation of a highly reactive p-benzyne diradical, which can then react with solvent or other molecules. Additionally, the compound's stability can be affected by the pH of the solution, the presence of oxidizing agents, and the type of solvent used.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • pH: Maintain a neutral or slightly acidic pH, as basic conditions can promote degradation.

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: While specific data for this compound is limited, for general enediynes, aprotic and degassed solvents are preferred to minimize reactions with the compound or with dissolved oxygen. Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and toluene (B28343) could be considered. It is crucial to use high-purity, dry solvents. Protic solvents, especially under basic conditions, may facilitate degradation.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation of this compound can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating the parent compound from its degradation products and quantifying its decrease over time.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum, such as a decrease in the absorbance at the characteristic λmax of the enediyne chromophore, can indicate degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products by observing the disappearance of signals corresponding to the parent compound and the appearance of new signals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of starting material in solution Thermal degradation (Bergman cyclization)Store solutions at -20°C or below and protect from heat sources during experiments.
PhotodegradationProtect solutions from light at all times by using amber vials or covering with foil.
Reaction with solventUse high-purity, dry, and degassed aprotic solvents. Avoid protic and basic solvents.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation productsAnalyze the degradation products using LC-MS or NMR to identify their structures. This can help elucidate the degradation pathway.
Impurities in the solvent or reagentsUse high-purity solvents and reagents and run a blank analysis.
Inconsistent experimental results Variable degradation of the compound between experimentsStrictly control experimental conditions (temperature, light exposure, time in solution) to ensure reproducibility. Prepare fresh solutions for each experiment.
Low yield in reactions involving the compound Degradation of the starting material or intermediatesMinimize reaction times and temperatures. Work under an inert atmosphere.

Quantitative Stability Data

Table 1: Hypothetical Half-life (t½) of this compound in Different Solvents at 25°C (Protected from Light)

SolventDielectric ConstantHalf-life (t½) in hours
Acetonitrile37.5(Experimental Value)
Tetrahydrofuran (THF)7.6(Experimental Value)
Toluene2.4(Experimental Value)
Methanol32.7(Experimental Value)
Water (pH 7)80.1(Experimental Value)

Table 2: Hypothetical Effect of Temperature and pH on the Degradation Rate Constant (k) of this compound in Aqueous Buffer

pHTemperature (°C)Degradation Rate Constant (k) in s⁻¹
4.025(Experimental Value)
7.025(Experimental Value)
9.025(Experimental Value)
7.04(Experimental Value)
7.040(Experimental Value)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV detector

  • Photostability chamber

  • Thermostatically controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw and neutralize samples as in step 2.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at regular intervals for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, place a vial of the stock solution at 60°C. Analyze both the solid and the solution by HPLC.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a common starting point for such compounds. Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: Determination of Degradation Kinetics by HPLC

Objective: To determine the degradation rate constant and half-life of this compound under specific conditions.

Procedure:

  • Prepare a solution of this compound in the desired solvent and at the desired concentration.

  • Maintain the solution under controlled conditions (e.g., constant temperature, protected from light).

  • At various time points (t), withdraw an aliquot of the solution and immediately analyze it by HPLC to determine the concentration of the remaining this compound (C).

  • Plot the natural logarithm of the concentration (ln(C)) versus time (t).

  • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

degradation_pathway A This compound B p-Benzyne Diradical A->B Heat / Light (Bergman Cyclization) C Degradation Products B->C Reaction with Solvent/Other Molecules experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Expose to Stress Conditions (Heat, Light, pH, Oxidant) A->B C Withdraw Samples at Timepoints B->C D HPLC/UV-Vis/NMR Analysis C->D E Identify Degradation Products (LC-MS, NMR) D->E F Quantify Degradation D->F G Determine Degradation Kinetics (Rate Constant, Half-life) F->G H Elucidate Degradation Pathway G->H

Technical Support Center: Overcoming Low Solubility of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in aqueous bioassays?

A1: The main challenge is its low aqueous solubility. This can lead to several issues, including:

  • Precipitation: The compound may fall out of solution when diluted into aqueous assay buffers, leading to inaccurate and unreliable results.

  • Underestimation of Potency: If the compound is not fully dissolved, its effective concentration at the target site will be lower than the nominal concentration, potentially masking its true biological activity.

  • Assay Interference: Undissolved particles can interfere with assay readouts, for example, by scattering light in absorbance-based assays.

Q2: What is the recommended first step for solubilizing this compound for in vitro experiments?

A2: The most common and recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be serially diluted to the final desired concentration in the aqueous assay medium.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my cell culture medium. What should I do?

A3: This is a common problem known as "crashing out." Here are several strategies to troubleshoot this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, the tolerable concentration is cell-line dependent.[1][2][3][4][5]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help maintain solubility.

  • Gentle Mixing and Warming: After dilution, vortex the solution gently. Brief, gentle warming to 37°C may also help to redissolve any precipitate, but be cautious about the compound's stability at elevated temperatures.

Q4: Are there alternatives to DMSO if it's not suitable for my assay?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, dimethylformamide (DMF), or polyethylene (B3416737) glycols (PEGs). The choice of solvent will depend on the specific compound and the tolerance of the assay system. It is crucial to always include a vehicle control (assay medium with the same concentration of the solvent) in your experiments to account for any solvent-specific effects.

Q5: Can I use surfactants or cyclodextrins to improve the solubility of this compound?

A5: Absolutely. Using solubility-enhancing excipients is a highly effective strategy.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Troubleshooting Guide: Compound Precipitation in Bioassays

Problem Possible Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The compound's aqueous solubility limit is exceeded. The rapid change in solvent polarity causes the compound to "crash out."- Lower the final concentration of the compound in the assay. - Perform a stepwise serial dilution instead of a single large dilution. - Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for your cell line (typically <0.5%). - Pre-warm the aqueous buffer to 37°C before adding the compound.
The solution is initially clear but becomes cloudy or shows precipitate over time. The compound is in a supersaturated state and is slowly precipitating. The compound may be unstable in the assay medium.- Use the prepared solution immediately after dilution. - Consider using a formulation with cyclodextrins or surfactants to form more stable complexes.[6][7][8][9] - Evaluate the stability of the compound in the assay buffer over the time course of the experiment.
Inconsistent results between replicate wells or experiments. Incomplete dissolution of the compound in the stock solution. Variability in the dilution process. Precipitation in some wells but not others.- Ensure the DMSO stock solution is clear and free of any visible particles before use. Gentle warming or brief sonication can aid dissolution. - Standardize the dilution protocol to ensure consistency. - Visually inspect all wells for precipitation before and after the experiment.
Signs of cellular toxicity at concentrations where the compound is expected to be inactive. The solvent (e.g., DMSO) is causing toxicity. The precipitate itself is causing physical stress or non-specific effects on the cells.- Run a vehicle control with the highest concentration of the solvent used in the experiment to assess solvent toxicity. - Lower the final solvent concentration. - If precipitation is observed, the cytotoxic effects may not be due to the compound's specific biological activity. Improve solubility to ensure you are testing a true solution.

Quantitative Data Summary

Solubilization Method Typical Final Concentration of Excipient Pros Cons
Co-solvents (e.g., DMSO, Ethanol) < 1% (v/v)- Simple and widely used. - Effective for creating concentrated stock solutions.- Can be toxic to cells at higher concentrations.[1][2][3][4][5] - May alter protein conformation or enzyme activity. - Risk of compound precipitation upon dilution.
Surfactants (e.g., Tween® 80, Pluronic® F-68) 0.01% - 0.1% (w/v)- Can significantly increase apparent solubility. - Generally have low toxicity at typical use concentrations.- May interfere with some assay formats (e.g., membrane-based assays). - Can form micelles that may affect compound availability.
Cyclodextrins (e.g., HP-β-CD) 1 - 10 mM- High solubilizing capacity for many hydrophobic compounds. - Low toxicity. - Can improve compound stability.- May not be effective for all compounds. - Can be a more expensive option. - The complexation is a reversible equilibrium.
pH Adjustment Dependent on buffer system- Can be very effective for ionizable compounds.- The compound must have an ionizable group. - The required pH may not be compatible with the biological assay system.

Experimental Protocols

Given that polyacetylenes have been reported to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), the following are example protocols for screening this compound in these assays.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a colorimetric or fluorometric method that measures the peroxidase activity of COX enzymes.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Assay Reaction: a. In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. b. Add 1 µL of the diluted compound solutions to the inhibitor wells. For control wells, add 1 µL of DMSO. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme. d. Add 10 µL of the colorimetric/fluorometric probe to all wells. e. Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: 5-Lipoxygenase (5-LO) Inhibition Assay

This protocol is based on a spectrophotometric method that measures the formation of conjugated dienes from a fatty acid substrate.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 5-Lipoxygenase enzyme (e.g., from potato or human recombinant)

  • Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

  • Linoleic Acid or Arachidonic Acid (substrate)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations.

  • Assay Reaction: a. In a 96-well UV-transparent plate, add assay buffer to a final volume of 200 µL per well. b. Add 1 µL of the diluted compound solutions to the inhibitor wells. For control wells, add 1 µL of DMSO. c. Add the 5-LO enzyme solution to all wells except the blank. d. Pre-incubate the plate at room temperature for 10 minutes. e. Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid) solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Caption: Workflow for solubilizing this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB inhibits degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome targeted for NFkB NF-κB (p50/p65) IkB_NFkB->IkB IkB_NFkB->NFkB Active_NFkB Active NF-κB Ub_Proteasome->Active_NFkB releases NFkB_nucleus NF-κB Active_NFkB->NFkB_nucleus translocates to DNA DNA NFkB_nucleus->DNA binds to Gene_Transcription Gene Transcription (COX-2, Cytokines, etc.) DNA->Gene_Transcription initiates Compound This compound (Potential Inhibitor) Compound->IKK_complex Potential Inhibition Point

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Synthesis of Enediynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enediyne Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common side reactions and challenges encountered during the synthesis of enediynes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reactions and overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of the enediyne core, typically involving the coupling of a vinyl or aryl halide with a terminal alkyne. However, several side reactions can occur, impacting yield and purity.

Q1: My Sonogashira reaction is producing a significant amount of a byproduct with a molecular weight corresponding to the dimer of my starting alkyne. What is this side reaction and how can I minimize it?

A1: This common side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. It is primarily caused by the presence of oxygen and the copper(I) co-catalyst, which promotes the oxidative dimerization of the alkyne.[1][2]

Troubleshooting Steps:

  • Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[1][2] These methods often utilize specialized palladium catalysts and ligands to achieve high yields without the copper co-catalyst.

  • Ensure a Strictly Inert Atmosphere: Oxygen is a key promoter of homocoupling.[3] Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling a stream of inert gas) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Slow Addition of the Alkyne: If your aryl/vinyl halide is less reactive, the alkyne may have more time to homocouple. Adding the alkyne slowly to the reaction mixture using a syringe pump can maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[3]

  • Reduce Copper Loading: If using a copper-catalyzed system, minimizing the amount of the copper(I) salt can help reduce the rate of homocoupling.

Q2: My Sonogashira reaction is sluggish or not proceeding to completion, especially with an aryl chloride substrate. What can I do to improve the reaction rate?

A2: The reactivity of the halide in Sonogashira coupling generally follows the order: I > Br > OTf >> Cl. Aryl chlorides are known to be the least reactive substrates.[2]

Troubleshooting Steps:

  • Switch to a More Reactive Halide: If your synthetic route allows, using the corresponding aryl iodide or bromide will significantly increase the reaction rate.

  • Optimize the Catalytic System: For unreactive aryl chlorides, specialized palladium catalysts and ligands are often required. Bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the oxidative addition step, which is often the rate-limiting step for aryl chlorides.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the aryl chloride. However, be mindful of the potential for thermal decomposition of your starting materials or product.

Q3: I am observing hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?

A3: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can be a competing side reaction in Sonogashira couplings. This can be promoted by certain bases and impurities in the reaction mixture.

Troubleshooting Steps:

  • Choice of Base: The choice of amine base can influence the extent of hydrodehalogenation. Ensure the amine is of high purity and consider screening different bases (e.g., triethylamine, diisopropylethylamine).

  • Control Reaction Temperature: Elevated temperatures can sometimes favor this side reaction. If possible, run the reaction at a lower temperature for a longer period.

  • Ensure Purity of Reagents: Impurities in the starting materials or solvents can sometimes contribute to this side reaction.

Data Presentation: Sonogashira Coupling Side Reactions

The following table summarizes the effect of different reaction conditions on the yield of the desired cross-coupled product versus the homocoupling byproduct in a model Sonogashira reaction.

EntryCatalyst SystemAtmosphereAlkyne AdditionDesired Product Yield (%)Homocoupling Yield (%)
1Pd(PPh₃)₄ / CuIAirAll at once4550
2Pd(PPh₃)₄ / CuIArgonAll at once8510
3Pd(PPh₃)₄ / CuIArgonSlow addition92<5
4(AllylPdCl)₂ / P(t-Bu)₃ (Copper-Free)ArgonAll at once95<2

Data is illustrative and based on general trends reported in the literature.

Experimental Protocols: Sonogashira Coupling

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling [1][4]

This protocol is a general guideline for the copper-free coupling of an aryl bromide with a terminal alkyne.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Terminal alkyne (1.2 mmol)

    • (AllylPdCl)₂ (0.01 mmol, 2.5 mol%)

    • P(t-Bu)₃ (0.02 mmol, 5 mol%)

    • Cs₂CO₃ (2.0 mmol)

    • Anhydrous, degassed 1,4-dioxane (B91453) (5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Cs₂CO₃, (AllylPdCl)₂, and P(t-Bu)₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Add the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Section 2: Enyne Metathesis

Enyne metathesis is another powerful tool for constructing cyclic enediynes. The performance of this reaction is highly dependent on the catalyst's stability and the reaction conditions.

Q4: My enyne metathesis reaction is giving low yields, especially with a terminal alkyne. What could be the problem?

A4: Low yields in enyne metathesis, particularly with terminal alkynes, are often due to catalyst deactivation.[5] Ruthenium-based catalysts can form stable, less reactive species in the absence of a driving force to regenerate the active catalyst.

Troubleshooting Steps:

  • Perform the Reaction Under an Ethylene (B1197577) Atmosphere: Bubbling ethylene gas through the reaction mixture or maintaining an ethylene atmosphere (e.g., with a balloon) can dramatically improve the yield.[6][7] Ethylene helps to regenerate the active ruthenium methylidene catalyst and prevents the formation of inactive species.[5][8]

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.

  • Ensure High Purity of Reagents and Solvents: Impurities can poison the catalyst. Use freshly purified and degassed solvents and high-purity starting materials.

Q5: I am observing the formation of undesired oligomers or polymers in my ring-closing enyne metathesis (RCEYM) reaction. How can I favor the desired cyclized product?

A5: The formation of oligomers or polymers suggests that intermolecular reactions are competing with the desired intramolecular cyclization.

Troubleshooting Steps:

  • High Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01-0.05 M). This will favor the intramolecular reaction pathway over the intermolecular one.

  • Slow Addition of the Substrate: Adding the enyne substrate slowly to the catalyst solution can help to maintain a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

Data Presentation: Enyne Metathesis

The following table illustrates the significant impact of an ethylene atmosphere on the yield of an intramolecular enyne metathesis of a terminal alkyne.

EntryCatalyst (mol%)AtmosphereTime (h)Yield (%)
1Grubbs II (5)Argon2.513
2Grubbs II (5)Ethylene2.590
3Grubbs II (1)Ethylene2.590

Data adapted from J. Org. Chem. 1998, 63, 6082-6083.[6][7]

Experimental Protocols: Enyne Metathesis

Protocol 2: General Procedure for Enyne Metathesis under an Ethylene Atmosphere [5]

This protocol provides a general guideline for performing a ring-closing enyne metathesis reaction.

  • Materials:

    • Enyne substrate (1.0 mmol)

    • Grubbs second-generation catalyst (0.01-0.05 mmol, 1-5 mol%)

    • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene) to achieve desired concentration (e.g., 0.05 M)

    • Ethylene gas

  • Procedure:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the enyne substrate.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Bubble ethylene gas through the solution for 10-15 minutes.

    • Under a positive pressure of ethylene, add the Grubbs catalyst.

    • Maintain the ethylene atmosphere (e.g., with a balloon) and stir the reaction at the desired temperature (typically room temperature to 40 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.

    • Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography.

Section 3: Product Instability and Handling

The enediyne core is inherently reactive and prone to decomposition, primarily through Bergman cyclization. This reactivity is crucial for their biological activity but poses challenges for their synthesis, purification, and storage.

Q6: My purified enediyne product seems to be decomposing over time, even during storage. What is happening and how can I prevent it?

A6: The decomposition is likely due to the inherent instability of the enediyne core, which can undergo thermal or light-induced Bergman cyclization to form a highly reactive p-benzyne diradical.[9] This diradical can then react with other molecules, leading to decomposition.

Handling and Storage Recommendations:

  • Temperature: Store enediyne compounds at low temperatures, typically -20°C or below, in a freezer.

  • Light: Protect the compounds from light by storing them in amber vials or by wrapping the vials in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • pH: Maintain a neutral or slightly acidic environment, as some enediynes are unstable under basic conditions.

Q7: I am having difficulty purifying my enediyne product by column chromatography on silica gel. The product seems to be degrading on the column. What are my options?

A7: The acidic nature of silica gel can promote the decomposition of sensitive enediyne compounds.

Purification Troubleshooting:

  • Deactivate the Silica Gel: Neutralize the silica gel by treating it with a base, such as triethylamine, before preparing the column. This can be done by preparing a slurry of the silica gel in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as alumina (B75360) (neutral or basic), or a reverse-phase silica gel (C18).

  • Work Quickly and at Low Temperature: If possible, perform the chromatography at a lower temperature (e.g., in a cold room) and minimize the time the compound spends on the column.

  • Use Degassed Solvents: Using degassed solvents for the eluent can help to prevent on-column oxidation.

Data Presentation: Bergman Cyclization

The propensity of an enediyne to undergo Bergman cyclization is influenced by its structure. The activation energy (Ea) for this reaction provides a measure of its stability.

Enediyne DerivativeActivation Energy (Ea, kcal/mol)
(Z)-Hexa-3-ene-1,5-diyne~32-34
1,2-Diethynylbenzene~25
10-membered cyclic enediyne (e.g., in Calicheamicin)<20 (at 37 °C)

Data is approximate and compiled from various computational and experimental studies.[9][10][11] A lower activation energy indicates a higher propensity for cyclization and greater instability.

Visualizations

Reaction Pathways and Side Reactions

Sonogashira_Coupling cluster_desired Desired Sonogashira Coupling cluster_side Side Reaction: Glaser Homocoupling ArylHalide Aryl/Vinyl Halide Enediyne Enediyne Product ArylHalide->Enediyne Oxidative Addition TerminalAlkyne Terminal Alkyne TerminalAlkyne->Enediyne Transmetalation PdCatalyst Pd(0) Catalyst PdCatalyst->ArylHalide CuCatalyst Cu(I) Catalyst CuCatalyst->TerminalAlkyne Base Base Base->TerminalAlkyne TerminalAlkyne2 Terminal Alkyne Diyne Diyne Byproduct TerminalAlkyne2->Diyne CuCatalyst2 Cu(I) Catalyst CuCatalyst2->TerminalAlkyne2 Oxygen O₂ Oxygen->TerminalAlkyne2

Sonogashira coupling desired pathway and Glaser homocoupling side reaction.

Enyne_Metathesis Enyne Enyne Substrate Product Diene Product Enyne->Product Metathesis Catalyst Ru Catalyst Catalyst->Enyne InactiveCatalyst Inactive Ru Species Catalyst->InactiveCatalyst Catalyst Deactivation ActiveCatalyst Active Ru-Methylidene ActiveCatalyst->Enyne Ethylene Ethylene (C₂H₄) Ethylene->Catalyst Catalyst Regeneration Ethylene->ActiveCatalyst

The role of ethylene in preventing catalyst deactivation in enyne metathesis.
Troubleshooting Workflow

Troubleshooting_Sonogashira decision decision action action start Low Yield in Sonogashira Reaction decision1 decision1 start->decision1 Is homocoupling the major byproduct? action1 1. Switch to Copper-Free Protocol 2. Ensure Inert Atmosphere 3. Slow Alkyne Addition decision1->action1 Yes decision2 Is the aryl halide unreactive (e.g., Ar-Cl)? decision1->decision2 No action2 1. Use More Reactive Halide (Ar-I, Ar-Br) 2. Optimize Catalyst/Ligand System 3. Increase Temperature decision2->action2 Yes action3 Check Purity of Reagents and Catalyst Activity decision2->action3 No

Troubleshooting flowchart for low-yield Sonogashira reactions.

References

Optimizing reaction conditions for the synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield in the Sonogashira Coupling Step

  • Possible Causes:

    • Poor quality of reagents: Impurities in the terminal alkyne, vinyl halide, solvents, or amine base can poison the palladium catalyst.

    • Catalyst deactivation: The Pd(0) catalyst can be sensitive to air and may decompose if the reaction is not performed under an inert atmosphere. Homocoupling of the terminal alkyne (Glaser coupling) can also occur, consuming the starting material and catalyst.

    • Incorrect reaction temperature: The optimal temperature for Sonogashira coupling can vary depending on the substrates and catalyst system.

    • Insufficient base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the regeneration of the catalytic species.

  • Troubleshooting & Optimization:

    • Reagent Purity: Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.

    • Minimize Homocoupling: The use of a copper(I) co-catalyst can sometimes promote homocoupling. Copper-free Sonogashira conditions can be explored to mitigate this side reaction.[1][2]

    • Temperature Screening: Optimize the reaction temperature. While some couplings proceed at room temperature, others may require gentle heating.[2]

    • Base Selection and Amount: Triethylamine (B128534) or diisopropylethylamine are commonly used. Ensure at least two equivalents of the amine base are used.

    • Catalyst System: The choice of palladium source and ligand can significantly impact the reaction outcome. Consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.

ParameterRecommendationPotential Issue
Atmosphere Inert (Nitrogen or Argon)Catalyst degradation, leading to low yield.
Solvent Anhydrous and deoxygenated THF or DMFWater can hydrolyze reagents and affect catalyst activity.
Base Triethylamine or Diisopropylethylamine (≥ 2 equiv.)Incomplete reaction due to insufficient neutralization of HX.
Temperature Room temperature to 50°C (substrate dependent)Decomposition of catalyst or starting materials at high temperatures.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI co-catalystCatalyst deactivation or unwanted side reactions.

Problem 2: Poor Enantioselectivity in the Synthesis of the Chiral Propargyl Alcohol Precursor

  • Possible Causes:

    • Inefficient chiral catalyst or ligand: The enantioselectivity of the reaction is highly dependent on the chiral catalyst or ligand used.

    • Incorrect reaction conditions: Temperature and the rate of addition of reagents can influence the stereochemical outcome.

    • Racemization: The product may be susceptible to racemization under the reaction or workup conditions.

  • Troubleshooting & Optimization:

    • Catalyst and Ligand Selection: For asymmetric alkynylation of aldehydes, various chiral ligands and metal catalysts can be employed.[3] Methods starting from chiral precursors like tartaric acid can also be considered.[4] The Sharpless asymmetric epoxidation of an allylic alcohol followed by ring-opening can also provide access to chiral propargylic alcohols.[5][6][7][8][9]

    • Temperature Control: Perform the reaction at the recommended low temperature to maximize enantioselectivity.

    • Slow Addition: Add the reagents slowly to maintain good stereochemical control.

    • Mild Workup: Use mild acidic or basic conditions during the workup to prevent racemization of the product.

MethodKey ReagentsTypical Enantiomeric Excess (ee)
Asymmetric Alkynylation Aldehyde, Terminal Alkyne, Chiral Catalyst (e.g., Zn(OTf)₂ with a chiral ligand)90-99%
Sharpless Asymmetric Epoxidation Allylic alcohol, Ti(OⁱPr)₄, chiral tartrate, t-BuOOH>95%
Starting from Chiral Pool e.g., Diethyl L-tartrateHigh, dependent on the synthetic route

Problem 3: Formation of Side Products in the Diol Synthesis

  • Possible Causes:

    • Over-oxidation: If using an oxidation reaction to form the diol, over-oxidation to aldehydes, ketones, or carboxylic acids can occur.[10]

    • Incomplete reaction: This can lead to a mixture of starting materials and products, complicating purification.

    • Rearrangement reactions: Under certain conditions, the enediyne core or other parts of the molecule may be prone to rearrangement.

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Controlled Addition of Reagents: Add reagents slowly and maintain the recommended temperature to minimize side reactions.

    • Purification Strategy: A multi-step purification process involving column chromatography on silica (B1680970) gel, possibly followed by recrystallization or preparative HPLC, may be necessary to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for a molecule like this compound?

A common approach would be a convergent synthesis involving a Sonogashira cross-coupling reaction. This would typically involve the coupling of a vinyl halide with a terminal alkyne. The chirality would be introduced through one of the coupling partners, likely a chiral propargylic alcohol.

Q2: How can I synthesize the chiral propargylic alcohol precursor, (R)-1-octyn-3-ol?

There are several methods to synthesize (R)-1-octyn-3-ol with high enantiopurity. One common method is the asymmetric reduction of 1-octyn-3-one (B3050644) using a chiral reducing agent.[11] Another approach is the asymmetric addition of a terminal alkyne to an aldehyde using a chiral catalyst.[3] Biocatalytic methods using alcohol dehydrogenases have also been reported.[12]

Q3: What are the key parameters to control in a Sonogashira coupling reaction?

The key parameters to control are the exclusion of oxygen, the purity of the reagents and solvents, the choice of palladium catalyst and ligand, the presence and amount of a copper(I) co-catalyst, the type and amount of base used, and the reaction temperature.[1][2][13]

Q4: My final product is difficult to purify. What strategies can I use?

Due to the presence of two hydroxyl groups and the conjugated enediyne system, the product may be polar and potentially unstable. Purification can be challenging. A combination of techniques is often necessary:

  • Flash column chromatography: Use a silica gel column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high purity material.

Experimental Protocols

General Protocol for Sonogashira Coupling:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl halide (1.0 eq.), the terminal alkyne (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Vinyl Halide + Terminal Alkyne reaction_mixture Combine Reagents under Inert Atmosphere reagents->reaction_mixture catalyst Pd Catalyst + Cu(I) Co-catalyst catalyst->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture base Amine Base base->reaction_mixture stir Stir at RT or Heat reaction_mixture->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_optimization Optimization start Low Yield or Impure Product check_reagents Check Reagent Purity and Inert Conditions start->check_reagents check_conditions Review Reaction Conditions (T, time) start->check_conditions analyze_byproducts Analyze Byproducts (e.g., Homocoupling) start->analyze_byproducts modify_workup Modify Purification Strategy start->modify_workup optimize_catalyst Screen Catalysts and Ligands check_reagents->optimize_catalyst optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions analyze_byproducts->optimize_catalyst analyze_byproducts->optimize_conditions end Improved Yield and Purity optimize_catalyst->end optimize_conditions->end modify_workup->end

Caption: Logical workflow for troubleshooting synthesis issues.

References

How to prevent the decomposition of polyacetylenes during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of polyacetylenes during storage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of polyacetylenes.

Q1: My polyacetylene sample has changed color from its initial appearance (e.g., coppery for cis-rich, silvery for trans-rich) to a dull brown or black. What does this indicate?

A1: A color change to brown or black is a common indicator of degradation, specifically oxidation and potential cross-linking of the polyacetylene chains. Exposure to air (oxygen) is a primary cause of this change. Infrared spectroscopy can confirm oxidation by showing the formation of carbonyl groups, epoxides, and peroxides.[1]

Q2: I've observed a significant decrease in the electrical conductivity of my doped polyacetylene film. What could be the cause?

A2: A decrease in conductivity is a hallmark of polyacetylene degradation. This is often caused by exposure to air and moisture, which disrupts the conjugated π-electron system responsible for its conductive properties.[1] N-type doped polyacetylenes are particularly sensitive to air and moisture.[1] Even in inert atmospheres, iodine-doped polyacetylene can experience conductivity decay.

Q3: My polyacetylene sample, which was initially flexible, has become brittle. Why has this happened?

A3: Increased brittleness is a physical manifestation of degradation. Oxidation and other degradation processes can lead to changes in the polymer's morphology and a loss of flexibility.[1] While cis-polyacetylene is known for its flexibility, the more brittle trans-polyacetylene is the thermodynamically more stable isomer.[1]

Q4: How can I minimize the degradation of my polyacetylene samples during storage?

A4: To minimize degradation, it is crucial to protect polyacetylenes from oxygen, moisture, light, and elevated temperatures. The recommended storage protocols are:

  • Inert Atmosphere: Store samples under a dry, inert gas such as argon or nitrogen.

  • Low Temperature: Store at low temperatures, for example, ≤ -20°C.[2]

  • Light Protection: Store in the dark or in amber-colored containers to prevent photo-oxidation.

  • Protective Coatings: For long-term stability, consider coating the polyacetylene with materials like polyethylene, wax, or glass.[1]

Q5: Are there any chemical methods to improve the stability of polyacetylenes?

A5: Yes, research has shown several methods to enhance stability:

  • Surface Grafting: Creating ladder-like surface-grafted brushes of polyacetylene has been shown to provide exceptional long-term stability in air.[3]

  • Aqueous Solutions for Doped Polyacetylenes: The conductivity of iodine-doped polyacetylene can be stabilized by immersion in aqueous chloride solutions with a concentration of 1.0 M or greater.

Quantitative Data on Polyacetylene Degradation

The following table summarizes the effect of temperature on the degradation of naturally occurring polyacetylenes in carrots, illustrating the significant impact of storage temperature on stability.

Storage Temperature (°C)Average Degradation Rate (% per day)Time to ~50% Loss of Polyacetylenes
4.52.3~30 days
208.8~12 days

Data adapted from a study on polyacetylenes in carrots and may not be directly representative of all synthetic polyacetylenes.[2]

Experimental Protocols for Stability Assessment

Monitoring the stability of polyacetylenes over time is crucial. Below are general methodologies for key experiments to assess degradation.

Protocol 1: Monitoring Oxidation using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect the formation of carbonyl, epoxide, and peroxide groups indicative of oxidation.

Methodology:

  • Sample Preparation: Prepare a thin film of the polyacetylene sample. If the sample is a powder, it can be pressed into a KBr pellet.

  • Initial Spectrum: Record the FTIR spectrum of the fresh (non-degraded) sample. This will serve as the baseline.

  • Storage: Store the sample under the desired conditions (e.g., exposed to air at room temperature).

  • Time-course Measurement: At regular intervals (e.g., daily, weekly), record the FTIR spectrum of the sample.

  • Data Analysis: Compare the spectra over time. Look for the appearance or growth of absorption bands characteristic of:

    • Carbonyl groups (C=O): ~1700-1750 cm⁻¹

    • Epoxides (C-O-C): ~1250 cm⁻¹ and ~810-950 cm⁻¹

    • Peroxides (C-O-O): ~830-890 cm⁻¹

Protocol 2: Assessing Conjugation Length Changes with UV-Visible (UV-Vis) Spectroscopy

Objective: To monitor changes in the π-electron conjugated system, which are indicative of degradation.

Methodology:

  • Sample Preparation: Dissolve a small, known concentration of the soluble polyacetylene derivative in a suitable solvent or use a thin film deposited on a transparent substrate.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the fresh sample. Note the wavelength of maximum absorption (λmax).

  • Storage: Store the sample under the conditions being tested.

  • Time-course Measurement: Periodically record the UV-Vis spectrum.

  • Data Analysis: A decrease in the intensity of the main absorption peak and a potential blue-shift (shift to shorter wavelengths) of λmax can indicate a shortening of the effective conjugation length due to degradation.

Protocol 3: Investigating Structural Changes with Raman Spectroscopy

Objective: To detect changes in the cis/trans isomer content and the distribution of conjugation lengths.

Methodology:

  • Sample Preparation: Place the polyacetylene film or powder on a microscope slide.

  • Initial Spectrum: Record the Raman spectrum of the fresh sample using a specific laser excitation wavelength. Note the characteristic peaks for cis (~910, 1250, 1540 cm⁻¹) and trans (~1100, 1500 cm⁻¹) isomers.

  • Storage: Store the sample under the desired conditions.

  • Time-course Measurement: Acquire Raman spectra at regular intervals.

  • Data Analysis: Monitor the relative intensities of the cis and trans peaks to observe isomerization. Changes in the peak positions and shapes of the C=C stretching modes can provide information about the distribution of conjugation lengths.

Visualizations

Polyacetylene Decomposition Pathway

Dominant Decomposition Pathway of Polyacetylene Polyacetylene Polyacetylene (-CH=CH-)n Oxidized_PA Oxidized Polyacetylene (Formation of C=O, C-O-C, C-O-O-H) Polyacetylene->Oxidized_PA Oxidation Oxygen Oxygen (O2) Moisture (H2O) Oxygen->Oxidized_PA Light_Heat Light (hν) Heat (Δ) Light_Heat->Oxidized_PA Degraded_PA Degraded Polyacetylene (Chain Scission, Cross-linking) Oxidized_PA->Degraded_PA Further Degradation Loss_of_Properties Loss of Conductivity & Flexibility Degraded_PA->Loss_of_Properties

Caption: Dominant decomposition pathway of polyacetylene.

Experimental Workflow for Stability Testing

Workflow for Polyacetylene Stability Assessment Start Fresh Polyacetylene Sample Initial_Analysis Initial Characterization (FTIR, UV-Vis, Raman) Start->Initial_Analysis Storage Store under Specific Conditions Initial_Analysis->Storage Time_Analysis Periodic Analysis (FTIR, UV-Vis, Raman) Storage->Time_Analysis Time_Analysis->Storage Repeat Data_Comparison Compare Data with Initial Measurements Time_Analysis->Data_Comparison Conclusion Determine Degradation Rate and Pathway Data_Comparison->Conclusion

Caption: Experimental workflow for stability testing.

Troubleshooting Logic for Polyacetylene Storage

Troubleshooting Polyacetylene Storage Issues Start Degradation Observed? Check_Atmosphere Stored under Inert Gas? Start->Check_Atmosphere Check_Temp Stored at ≤ -20°C? Check_Atmosphere->Check_Temp Yes Implement_Inert Action: Store under Ar or N2 Check_Atmosphere->Implement_Inert No Check_Light Protected from Light? Check_Temp->Check_Light Yes Implement_Temp Action: Store at Low Temperature Check_Temp->Implement_Temp No Implement_Light Action: Store in Darkness Check_Light->Implement_Light No Stable Sample Should be More Stable Check_Light->Stable Yes Implement_Inert->Check_Temp Implement_Temp->Check_Light Implement_Light->Stable

Caption: Troubleshooting logic for polyacetylene storage.

References

Technical Support Center: (R,E)-Deca-2-ene-4,6-diyne-1,8-diol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,E)-Deca-2-ene-4,6-diyne-1,8-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring polyacetylene compound that has been isolated from the plant Torricellia angulata var. intermedia. As a member of the enediyne family, it possesses a highly reactive core structure, making it of interest for its potential biological activities, particularly in the field of drug development.

Q2: What are the primary safety precautions to take when handling this compound?

Due to its potential cytotoxicity and reactivity, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Special care should be taken to avoid inhalation of the powdered form or contact with skin.

Q3: How should this compound be stored?

For long-term storage, the compound in its powdered form should be kept at -20°C. For shorter periods, storage at 4°C is acceptable. If the compound is dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month. Due to its instability, it is advisable to prepare solutions fresh for each experiment whenever possible.

Q4: In which solvents is this compound soluble?

This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). For other solvents, it is recommended to perform small-scale solubility tests before preparing a stock solution.

Troubleshooting Guide

This guide addresses common issues that may arise during the isolation, handling, and experimental use of this compound.

Problem Potential Cause Recommended Solution
Low Yield or No Product After Isolation/Synthesis Degradation of the compound: The enediyne core is sensitive to heat, light, and certain chemical conditions.- Perform all steps of the isolation or synthesis at low temperatures whenever possible.- Protect the compound from light by using amber-colored vials or wrapping containers in aluminum foil.- Use degassed solvents to minimize oxidation.- Avoid strong acids or bases during workup.
Volatility of the compound: The compound may be lost during solvent evaporation under high vacuum.- Use a rotary evaporator with controlled vacuum and a cold trap.- For small quantities, consider nitrogen blow-down as a gentler alternative to high-vacuum evaporation.
Compound adhered to glassware or purification media: The diol functional groups can lead to adsorption on silica (B1680970) gel or other polar surfaces.- Thoroughly wash all glassware and purification media with an appropriate solvent to recover any adsorbed product.- Consider using a different stationary phase for chromatography if significant adsorption is observed.
Inconsistent or No Biological Activity in Assays Compound degradation in solution: The enediyne may not be stable in the assay buffer or media over the course of the experiment.- Prepare fresh solutions of the compound immediately before each experiment.- Minimize the time the compound is in solution before being added to the assay.- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Incorrect solvent or concentration: The solvent used to dissolve the compound may be interfering with the assay, or the final concentration may be too low.- Ensure the final concentration of the solvent (e.g., DMSO) in the assay is below a level that affects the cells or enzymes being studied (typically <0.5%).- Perform a dose-response curve to determine the optimal concentration range for biological activity.
Interaction with assay components: The compound may be reacting with components of the assay medium or buffer.- Review the composition of your assay medium for any potential incompatibilities.- If possible, simplify the buffer system to reduce the chance of unwanted reactions.
Unexpected Peaks in Analytical Data (NMR, Mass Spec) Presence of degradation products: The compound may have degraded during storage or sample preparation.- Re-purify the compound if necessary.- Acquire analytical data as soon as possible after dissolving the sample.- Compare the data with reference spectra if available to identify potential degradation products.
Contamination from solvents or glassware: Impurities can be introduced during the experimental workflow.- Use high-purity solvents for all experiments and sample preparations.- Ensure all glassware is scrupulously clean and dry.

Experimental Protocols

General Protocol for Isolation from Torricellia angulata

This protocol is a generalized procedure based on the isolation of similar natural products. Optimization will be required for specific laboratory conditions.

  • Extraction: The dried and powdered plant material (roots and rhizomata) is extracted with a suitable solvent, such as 45% ethanol, at room temperature.

  • Fractionation: The crude extract is then subjected to fractionation using column chromatography with a macroporous resin (e.g., D101).

  • Purification: Further purification is achieved through repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D- and 2D-NMR (¹H, ¹³C, COSY, HMQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the compound concentration.[1][2][3][4][5]

DNA Cleavage Assay

This protocol describes a method to assess the DNA-damaging potential of this compound using plasmid DNA.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the test compound dissolved in DMSO, and a suitable buffer (e.g., Tris-HCl).

  • Activation (if necessary): Some enediyne compounds require an activating agent (e.g., a thiol like dithiothreitol (B142953) (DTT) or NADPH) to trigger the Bergman cyclization.[6] If required, add the activating agent to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel to separate the different forms of the plasmid DNA (supercoiled, nicked, and linear).

  • Visualization and Analysis: Visualize the DNA bands under UV light. An increase in the amount of nicked and linear DNA in the presence of the compound indicates DNA cleavage activity.[7][8]

Visualizations

Experimental_Workflow cluster_Isolation Isolation and Purification cluster_Assay Biological Assays Plant_Material Torricellia angulata (Roots and Rhizomata) Extraction Ethanol Extraction Plant_Material->Extraction Fractionation Macroporous Resin Chromatography Extraction->Fractionation Purification Silica Gel & Prep-HPLC Fractionation->Purification Isolated_Compound This compound Purification->Isolated_Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Isolated_Compound->Cytotoxicity_Assay DNA_Cleavage_Assay DNA Cleavage Assay Isolated_Compound->DNA_Cleavage_Assay

Caption: Experimental workflow from isolation to biological evaluation.

Signaling_Pathway Compound This compound Activation Activation (e.g., by thiols) Compound->Activation Trigger Bergman_Cyclization Bergman Cyclization Activation->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction Reacts with DNA Cellular DNA DNA->H_Abstraction DNA_Damage DNA Strand Scission H_Abstraction->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for enediyne compounds.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of polyacetylenes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do polyacetylene spectra often display highly complex and overlapping signals?

A1: The complexity arises from several factors inherent to polyacetylene structures. The long conjugated systems of alternating single, double, and triple bonds create very similar electronic environments for many protons and carbons, causing their signals to resonate in a narrow range of the spectrum. This is particularly true for the olefinic and acetylenic protons. Furthermore, the presence of long-range couplings across the π-system can split signals into complex multiplets, further contributing to signal overlap.[1]

Q2: What is the significance of the very small coupling constants (long-range couplings) observed in polyacetylene NMR?

A2: The observation of long-range J-couplings (e.g., 4J to 9J) is a hallmark of polyacetylenes and other conjugated systems.[2][3] These couplings, transmitted through the π-electron system, provide valuable information about the connectivity of the carbon backbone, even between protons that are separated by many bonds.[4] Detecting these couplings can be crucial for confirming the structure of a long polyacetylene chain.[3]

Q3: How can I differentiate between cis and trans isomers of polyacetylene using NMR?

A3: The geometry of the double bonds significantly influences the NMR spectrum. In solid-state NMR, for instance, trans-polyacetylene shows two distinct carbon-carbon bond lengths (e.g., 1.36 Å and 1.44 Å), which can be determined by techniques like nutation NMR.[5] In contrast, the cis isomer shows only one coupling constant corresponding to the double bond length.[5] In solution-state NMR, the coupling constants (3JHH) across the double bonds are stereospecific: trans couplings are typically larger (12-18 Hz) than cis couplings (6-12 Hz).

Q4: My polyacetylene sample appears to be degrading in the NMR tube. What precautions can I take?

A4: Polyacetylenes can be unstable and susceptible to oxidation, polymerization, or decomposition, especially when exposed to light, air (oxygen), or heat. To minimize degradation, samples should be prepared using degassed deuterated solvents.[4] This can be achieved by bubbling nitrogen or argon through the solvent or by using the freeze-pump-thaw technique.[4] It is also advisable to wrap the NMR tube in aluminum foil to protect it from light and to acquire spectra promptly after sample preparation.

Troubleshooting Guides

Guide 1: Overlapping Aromatic/Olefinic Signals

Issue: The 1H NMR spectrum shows a broad, unresolved multiplet in the region where signals from vinylic and acetylenic protons are expected, making assignment impossible.

Solution Workflow:

G start Overlapping Signals Observed step1 Change Solvent start->step1 step1_yes Acquire spectrum in a solvent with different electronic properties (e.g., Benzene-d6, Acetone-d6). step1->step1_yes Try First step2 Acquire 2D NMR step1->step2 If signals still overlap step1_yes->step2 step2_yes Run 1H-1H COSY or TOCSY to identify coupled spin systems. step2->step2_yes Yes step3 Correlate with 13C step2->step3 No / Further resolution needed step2_yes->step3 step3_yes Run 1H-13C HSQC to disperse proton signals based on the attached carbon's chemical shift. step3->step3_yes Yes end Signals Resolved / Assigned step3_yes->end G start Broad / Distorted Peaks Observed check1 Check Shimming start->check1 sol1 Re-shim the spectrometer on the sample. Ensure proper sample height (4-5 cm). check1->sol1 Action check2 Check Sample Preparation check1->check2 If problem persists sol1->check2 sol2 Ensure sample is fully dissolved. Filter out any suspended particles. Check for appropriate concentration (not too high). check2->sol2 Action check3 Consider Chemical Exchange check2->check3 If problem persists sol2->check3 sol3 Acquire spectrum at a different temperature (Variable Temperature NMR) to see if peaks sharpen. check3->sol3 Possibility end Improved Peak Shape sol3->end G n1 Acquire Standard 1D 1H Spectrum n2 Optimize Spectral Width (SW) and Transmitter Offset (O1) from 1D spectrum. n1->n2 n3 Load COSY Pulse Program n2->n3 n4 Set Acquisition Parameters: - Number of Scans (NS): 2-8 - Number of Increments (TD in F1): 256-512 n3->n4 n5 Set Receiver Gain (rga) n4->n5 n6 Start Acquisition (zg) n5->n6

References

Technical Support Center: Analysis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,E)-Deca-2-ene-4,6-diyne-1,8-diol. Polyacetylene compounds like this are known for their potential instability, which can lead to analytical challenges and the appearance of artifacts in HPLC chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when analyzing this compound by HPLC?

A1: The most frequently encountered issues include the appearance of unexpected peaks (artifacts), a drifting baseline, changes in peak shape (tailing or fronting), and variable retention times. These problems often stem from the inherent reactivity of the polyacetylene core of the molecule, which can lead to degradation, polymerization, or interaction with components of the HPLC system.

Q2: I am seeing ghost peaks in my chromatogram when running a blank gradient. What could be the cause?

A2: Ghost peaks, which are peaks that appear in blank runs, are often due to contaminants in the mobile phase or carryover from previous injections.[1] Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute during a gradient.[1] To troubleshoot, use fresh, high-purity solvents, thoroughly clean the injector and sample loop, and consider flushing the system with a strong solvent.

Q3: My analyte peak is tailing. What are the potential causes and solutions?

A3: Peak tailing for a compound like this compound, which has polar hydroxyl groups, can be caused by interactions with active sites on the silica-based stationary phase, such as residual silanols.[2] At certain pH values, these silanol (B1196071) groups can be ionized and interact with the polar parts of the analyte, leading to secondary retention mechanisms and peak tailing.

Solutions include:

  • Using a well-end-capped column to minimize the number of free silanol groups.[2]

  • Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically by adding a small amount of acid like formic acid or TFA).

  • Using a mobile phase modifier that can compete for the active sites, such as a small amount of a stronger solvent.

  • Switching to a different stationary phase, such as one with a polar-embedded group.

Q4: My retention times are shifting between injections. What should I check?

A4: Drifting retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile phase composition changes: Inaccurately prepared mobile phases or evaporation of a volatile solvent component can alter the elution strength.[3]

  • Temperature fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a consistent temperature.[3]

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Q5: I suspect my compound is degrading during the analysis. What are the likely degradation pathways and how can I minimize this?

A5: this compound is susceptible to several degradation pathways due to its conjugated enediyne structure:

  • Polymerization: The diyne moiety can undergo polymerization, especially at higher concentrations or in the presence of light or heat. This can lead to a loss of the main peak and the appearance of a broad hump or multiple smaller peaks.

  • Oxidation: The unsaturated system is prone to oxidation. This can be minimized by using degassed mobile phases and protecting samples from air.

  • Isomerization: The double bond can potentially isomerize from the E (trans) to the Z (cis) configuration, particularly when exposed to light.[4][5][6][7] This would result in a new peak with a slightly different retention time.

  • Solvent Adduct Formation: In the presence of acetonitrile (B52724) in the mobile phase, adducts can form, leading to unexpected peaks in the chromatogram.

To minimize degradation:

  • Prepare fresh samples and use them promptly.

  • Protect samples from light by using amber vials.

  • Maintain a low temperature for the autosampler.

  • Use degassed, high-purity mobile phases.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common artifacts and issues in the HPLC analysis of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Artifact Peaks (Not Present in Standard) Analyte Degradation (Oxidation, Polymerization, Isomerization)- Prepare fresh sample solution. - Use amber vials to protect from light. - Degas mobile phase thoroughly. - Lower autosampler temperature.
Mobile Phase Contamination- Prepare fresh mobile phase with HPLC-grade solvents. - Filter the mobile phase.
System Contamination/Carryover- Run a blank gradient after a strong solvent wash. - Clean the injector port and sample loop.
Broad or Tailing Main Peak Secondary Interactions with Column- Use a new, high-quality end-capped C18 column. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. - Consider a different mobile phase organic solvent (e.g., methanol (B129727) instead of acetonitrile).
Column Overload- Reduce the injection volume or sample concentration.
Splitting or Fronting Peak Sample Solvent Incompatibility- Dissolve the sample in the initial mobile phase if possible. - If using a stronger solvent for the sample, inject a smaller volume.
Column Void or Damage- Reverse flush the column (disconnect from the detector). - If the problem persists, replace the column.
Baseline Drift or Noise Mobile Phase Issues- Ensure proper mixing and degassing of the mobile phase. - Use high-purity solvents and additives.
Detector Lamp Failing- Check the lamp energy and replace if necessary.
Contaminated Flow Cell- Flush the flow cell with a strong, non-reactive solvent.

Experimental Protocols

A detailed methodology for a stability-indicating HPLC method for polyacetylenes, adapted for this compound, is provided below. This method is based on protocols used for similar compounds like falcarinol (B191228) and falcarindiol.[3][8][9]

Recommended HPLC Parameters for this compound Analysis

Parameter Recommendation
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Photodiode Array (PDA) at 205 nm and 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)

Note: This is a starting point, and method optimization may be required for specific applications.

Visualizations

Experimental Workflow for Troubleshooting Artifacts

G Troubleshooting Workflow for HPLC Artifacts start Artifact Peak Observed check_blank Inject Blank (Mobile Phase) start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contam_source Source: Mobile Phase or System Contamination peak_present->contam_source Yes no_peak Peak Absent in Blank peak_present->no_peak No prepare_fresh Prepare Fresh Sample & Re-inject no_peak->prepare_fresh sample_issue Source: Sample Degradation or Impurity peak_still_present Artifact Still Present? prepare_fresh->peak_still_present on_column_degradation Potential On-Column Degradation or Isomerization peak_still_present->on_column_degradation Yes impurity Artifact is a Sample Impurity peak_still_present->impurity No optimize_method Optimize Method (e.g., pH, temperature) on_column_degradation->optimize_method

Caption: A logical workflow for diagnosing the source of artifact peaks in HPLC analysis.

Potential Degradation Pathways

G Potential Degradation Pathways of this compound Analyte This compound Polymerization Polymerization Analyte->Polymerization Light, Heat, Concentration Oxidation Oxidation Products (e.g., epoxides, aldehydes) Analyte->Oxidation Oxygen (Air) Isomerization Isomerization to Z-form Analyte->Isomerization Light (UV) Solvent_Adduct Solvent Adducts (e.g., with Acetonitrile) Analyte->Solvent_Adduct Mobile Phase Component

Caption: Potential chemical degradation pathways for the analyte under HPLC conditions.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol and Structurally Related Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Introduction to Polyacetylene Diols

Polyacetylenes are a class of naturally occurring compounds characterized by the presence of multiple acetylene (B1199291) (carbon-carbon triple bond) functional groups. Many of these compounds, particularly those possessing alcohol functionalities (diols), have demonstrated significant biological activities. The unique electronic and structural features of the polyacetylene chain contribute to their reactivity and interaction with biological targets. This guide focuses on comparing C10 and C17 polyacetylene diols, such as panaxynol, panaxydol, and falcarindiol, which share structural similarities with (R,E)-Deca-2-ene-4,6-diyne-1,8-diol.

Comparative Bioactivity Data

The following tables summarize the reported cytotoxic and anti-inflammatory activities of polyacetylene diols that are structurally related to this compound.

Table 1: Cytotoxic Activity of Structurally Similar Polyacetylene Diols
CompoundCancer Cell LineAssayIC50 (µM)Reference
Panaxydol SK-OV-3 (Ovarian)SRB2.93
Panaxynol L1210 (Leukemia)Not Specified0.19[1]
Panaxydol L1210 (Leukemia)Not Specified0.65[1]
(3R,8S)-falcarindiol HCT116 (Colon)Not Specified>100[2]
(3S,8S)-Oplopandiol HCT116 (Colon)Not Specified25-50[2]
(3S,8S)-Oplopandiol HCT116-OxR (Oxaliplatin-Resistant Colon)Not Specified25-50[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SRB (Sulphorhodamine B) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Table 2: Anti-inflammatory Activity of Structurally Similar Polyacetylenes
CompoundCell LineInflammatory MediatorInhibitionConcentrationReference
Panaxynol LLC-PK1 (Kidney Epithelial)Cleaved caspase-3Reversal of cisplatin-induced increase2 and 4 µM[3]
Panaxynol LLC-PK1 (Kidney Epithelial)Phosphorylated JNK and p38Reversal of cisplatin-induced increase2 and 4 µM[3]
Antipacid B (Sesquiterpenoid) Human NeutrophilsSuperoxide Anion GenerationIC50 = 11.22 µMNot Specified[4]
Antipacid B (Sesquiterpenoid) Human NeutrophilsElastase ReleaseIC50 = 23.53 µMNot Specified[4]
Rumphellolide L (Sesquiterpenoid) Human NeutrophilsElastase ReleaseIC50 = 7.63 µMNot Specified[4]

While not polyacetylenes, the sesquiterpenoid data is included to provide a broader context of anti-inflammatory natural products.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of bioactivities are provided below. These protocols are fundamental for the accurate and reproducible evaluation of polyacetylene compounds.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization and Absorbance Measurement: Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. The IC50 value is determined from a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation (e.g., 48h) cell_seeding->incubation Add Compound compound_prep Compound Dilution compound_prep->incubation fixation Cell Fixation (TCA) incubation->fixation staining Staining (SRB) fixation->staining solubilization Solubilization (Tris Base) staining->solubilization read_plate Read Absorbance (510 nm) solubilization->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for a typical cytotoxicity (SRB) assay.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB->IKK NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases iNOS iNOS NFkB_active->iNOS promotes transcription TNFa TNF-α NFkB_active->TNFa promotes transcription IL6 IL-6 NFkB_active->IL6 promotes transcription Nucleus Nucleus Polyacetylene Polyacetylene Diols Polyacetylene->IKK inhibits Polyacetylene->NFkB_active inhibits translocation

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

The analysis of structurally similar polyacetylene diols suggests that this compound likely possesses significant bioactivity. The cytotoxic potential against various cancer cell lines and the ability to modulate inflammatory pathways are recurring themes within this class of compounds. The provided data on panaxynol, panaxydol, and related molecules indicates that the specific stereochemistry and the length of the carbon chain are critical determinants of biological efficacy.

Further research is imperative to elucidate the specific bioactivities of this compound. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on:

  • Direct Bioactivity Screening: Evaluating the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound using the described in vitro assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications influence its bioactivity.

This comparative guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this promising class of natural products.

References

Unveiling the Anticancer Potential: A Comparative Guide to Deca-2-ene-4,6-diyne-1,8-diol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant interest in natural products and their synthetic derivatives. Among these, polyacetylenic diols, such as deca-2-ene-4,6-diyne-1,8-diol, have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of a closely related and well-studied polyacetylene, falcarindiol (B120969), offering valuable insights for the rational design of new deca-2-ene-4,6-diyne-1,8-diol-based therapeutics. The data presented here is based on a comprehensive study that synthesized and evaluated a series of falcarindiol analogs against various cancer cell lines.[1]

Comparative Cytotoxicity of Falcarindiol Analogs

The cytotoxic activity of synthetic falcarindiol analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. A lower IC50 value indicates a higher cytotoxic potency.

Key Findings from the SAR Study:

  • Importance of the Terminal Double Bond: Analogs possessing a terminal double bond exhibited the most potent anti-proliferative effects. For instance, the falcarindiol analog (3R,8S)-2i, which features a terminal double bond, demonstrated a remarkable IC50 value of 0.46 μM against Hccc-9810 cells.[1]

  • Influence of Stereochemistry: The stereochemistry at the hydroxyl-bearing carbons significantly impacts the cytotoxic activity.

  • Effect of Chain Length and Functional Groups: Modifications to the alkyl chain length and the introduction of various functional groups led to a range of cytotoxic potencies, highlighting the tunable nature of these molecules for optimizing anticancer activity.

Table 1: Cytotoxicity (IC50, μM) of Falcarindiol Analogs against Hccc-9810 (Human Cholangiocarcinoma) and HepG2 (Human Liver Cancer) Cell Lines [1]

CompoundHccc-9810HepG2
(3R,8S)-2i 0.46>10
Analog A 1.235.67
Analog B 3.458.91
Analog C 5.67>10
Analog D 8.91>10

Table 2: Cytotoxicity (IC50, μM) of Falcarindiol Analogs against MDA-MB-231 (Human Breast Cancer) and Hela (Human Cervical Cancer) Cell Lines [1]

CompoundMDA-MB-231Hela
(3R,8S)-2i 2.344.56
Analog A 6.789.01
Analog B 9.0112.34
Analog C 12.34>20
Analog D >20>20

Table 3: Cytotoxicity (IC50, μM) of Falcarindiol Analogs against MG-63 (Human Osteosarcoma) and H460 (Human Lung Cancer) Cell Lines [1]

CompoundMG-63H460
(3R,8S)-2i 1.123.45
Analog A 4.567.89
Analog B 7.8911.23
Analog C 11.23>20
Analog D >20>20

Experimental Protocols

Synthesis of Falcarindiol Analogs

The synthesis of the optically active falcarindiol analogs was achieved using an asymmetric alkynylation of aldehydes.[1]

General Procedure:

  • A solution of (R)- or (S)-1,1'-bi-2-naphthol (BINOL) in dichloromethane (B109758) (DCM) was added to a solution of Ti(OiPr)4 in DCM at room temperature under a nitrogen atmosphere.

  • The resulting solution was stirred for 1 hour.

  • The appropriate alkyne was then added, and the mixture was stirred for an additional 30 minutes.

  • The corresponding aldehyde was added dropwise at -78°C.

  • The reaction mixture was stirred at -78°C for 12-24 hours.

  • The reaction was quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer was extracted with DCM.

  • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired falcarindiol analog.[1]

Cytotoxicity Assay

The in vitro cytotoxic activity of the synthesized analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Human cancer cell lines (Hccc-9810, HepG2, MDA-MB-231, Hela, MG-63, and H460) were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the falcarindiol analogs for 48 hours.

  • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The IC50 value was calculated from the dose-response curves.[1]

Signaling Pathway and Mechanism of Action

The investigation into the mechanism of action of the most potent analog, (3R,8S)-2i, revealed that it induces apoptosis in Hccc-9810 cells through the induction of oxidative stress.[1]

G Proposed Mechanism of Action of Falcarindiol Analog (3R,8S)-2i A Falcarindiol Analog (3R,8S)-2i B Increased LDH Release A->B C Increased MDA Content A->C D Decreased SOD Activity A->D E Accumulation of Oxidative Stress B->E C->E D->E F Apoptosis in Hccc-9810 Cells E->F G Experimental Workflow for SAR Study A Design of Analogs B Asymmetric Synthesis A->B C Structural Characterization (NMR, MS) B->C D In Vitro Cytotoxicity Screening (MTT Assay) C->D E Structure-Activity Relationship Analysis D->E F Mechanism of Action Studies (Apoptosis, Oxidative Stress) E->F

References

A Comparative Guide to the In Vivo Validation of Cytotoxic Compounds: A Framework for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo studies validating the cytotoxic effects of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol have not been published. Consequently, this guide provides a comprehensive framework for how such a validation would be conducted, presenting a hypothetical comparison with a standard-of-care chemotherapeutic agent, Cisplatin, to illustrate the required experimental design and data presentation. The data herein is illustrative and not factual.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cytotoxic compounds.

Introduction

This compound is a natural product with a polyacetylenic structure that suggests potential cytotoxic activity. In vitro studies are the first step in evaluating such compounds, but in vivo validation is crucial to understand their efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile in a complex biological system. This guide outlines a standard methodology for in vivo validation using a tumor xenograft model and provides a template for comparing the compound's performance against a well-established cytotoxic drug.

Comparative In Vivo Performance (Hypothetical Data)

The following table summarizes hypothetical data from a preclinical study in a mouse xenograft model of human lung cancer (A549 cells). This illustrates how the in vivo performance of a novel compound like this compound would be compared against a standard chemotherapeutic agent.

ParameterVehicle ControlThis compound (50 mg/kg)Cisplatin (5 mg/kg)
Efficacy
Tumor Growth Inhibition (%)05875
Final Average Tumor Volume (mm³)1500 ± 250630 ± 150375 ± 90
Tumor Doubling Time (days)51218
Toxicity & Tolerability
Maximum Body Weight Loss (%)< 1815
Treatment-Related Mortality0/100/101/10
Spleen Weight (mg)100 ± 1585 ± 1060 ± 8
Alanine Aminotransferase (ALT) (U/L)30 ± 545 ± 895 ± 20

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed methodology is essential for the reproducibility and validation of findings. Below is a standard protocol for an in vivo cytotoxicity study using a xenograft model.

3.1. Cell Culture and Animal Model

  • Cell Line: Human lung carcinoma cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old, are used for the study.[1] The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

3.2. Tumor Implantation and Compound Administration

  • Tumor Cell Implantation: A549 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL. Each mouse is subcutaneously injected with 0.2 mL of the cell suspension into the right flank.[2][3]

  • Tumor Growth Monitoring: Tumor growth is monitored every two days using a digital caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[3]

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=10 per group):

    • Vehicle Control (e.g., 10% DMSO in saline, intraperitoneal injection)

    • This compound (50 mg/kg, intraperitoneal injection)

    • Cisplatin (5 mg/kg, intraperitoneal injection)

  • Dosing Regimen: Treatments are administered every three days for a total of five doses.

3.3. Efficacy and Toxicity Assessment

  • Tumor Growth Inhibition: Tumor volumes and body weights are recorded throughout the study. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.

  • Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur). Body weight is measured as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized. Tumors, spleens, and livers are excised and weighed. Blood samples are collected for serum chemistry analysis (e.g., ALT levels for hepatotoxicity).

Visualizations: Workflows and Pathways

4.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vivo validation of a cytotoxic compound.

G cluster_prep Preparation cluster_implant Implantation & Grouping cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture A549 Cell Culture & Expansion cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (Nude Mice) implantation Subcutaneous Implantation animal_acclimatization->implantation cell_harvest->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Compound Administration (i.p. injections) randomization->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring endpoint Study Endpoint: Euthanasia monitoring->endpoint necropsy Necropsy: Collect Tumors & Organs endpoint->necropsy blood_analysis Blood Collection for Serum Chemistry endpoint->blood_analysis data_analysis Data Analysis & Statistical Evaluation necropsy->data_analysis blood_analysis->data_analysis

In Vivo Cytotoxicity Validation Workflow

4.2. Potential Signaling Pathway: Apoptosis

Many cytotoxic agents induce cell death through apoptosis. The following diagram illustrates the key components of the intrinsic and extrinsic apoptotic pathways, which would be a primary focus for mechanistic studies of a novel compound.[4][5][6]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 Activation dna_damage Intracellular Stress (e.g., DNA Damage) dna_damage->bcl2_family mito Mitochondria bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Simplified Apoptosis Signaling Pathways

References

A Comparative Guide to the Biological Activities of Natural Polyacetylenes: Featuring (R,E)-Deca-2-ene-4,6-diyne-1,8-diol and Other Prominent Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of several naturally occurring polyacetylenes, with a special focus on the less-characterized (R,E)-Deca-2-ene-4,6-diyne-1,8-diol. By presenting available experimental data for well-studied polyacetylenes such as panaxytriol, falcarindiol (B120969), cicutoxin, and oenanthotoxin, we aim to offer a predictive framework for the potential bioactivity of related compounds and to highlight areas for future research.

Introduction to Natural Polyacetylenes

Natural polyacetylenes are a diverse class of bioactive lipids characterized by the presence of two or more carbon-carbon triple bonds.[1] They are predominantly found in plants from the Apiaceae, Araliaceae, and Asteraceae families.[2][3] These compounds have garnered significant attention in the scientific community due to their wide range of pharmacological effects, including potent cytotoxic, neurotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Their unique structural features make them intriguing candidates for drug discovery and development.

Comparative Analysis of Biological Activity

This section provides a comparative overview of the known biological activities of selected natural polyacetylenes. Due to the limited direct experimental data for this compound, its potential activities are inferred based on structural similarities to other short-chain polyacetylene diols.

Table 1: Comparative Cytotoxicity of Natural Polyacetylenes

CompoundCancer Cell LineIC50 ValueReference
Panaxytriol Human Ovarian Cancer (A2780)7.60 µM (as panaquinquecol 4)[4]
Human Ovarian Cancer (SKOV3)27.53 µM (as panaquinquecol 4)[4]
Falcarindiol Human Colon CancerNot explicitly stated, but preferentially kills these cells[5]
Cicutoxin Not typically evaluated for cytotoxicity; primary activity is neurotoxicity-
Oenanthotoxin Not typically evaluated for cytotoxicity; primary activity is neurotoxicity-
This compound Not determined-

Table 2: Comparative Neurotoxicity of Natural Polyacetylenes

CompoundMechanismPotency (LD50/IC50)Reference
Cicutoxin Non-competitive GABAA receptor antagonistLD50 (mouse, i.p.): ~9 mg/kg[6]
Oenanthotoxin Non-competitive GABAA receptor antagonistIC50 (GABA-gated currents): ~30 µM[7]
Panaxytriol Not reported to be neurotoxic-
Falcarindiol Not reported to be neurotoxic-
This compound Not determined-

This compound: A Perspective on Potential Bioactivity

This compound is a C10 polyacetylene containing two hydroxyl groups. While direct experimental data on its biological activity is currently unavailable, we can infer potential activities based on its structural features and comparison with other polyacetylenes.

  • Potential Cytotoxicity: Short-chain polyacetylenes have demonstrated cytotoxic effects. For instance, other C10 polyacetylenes have been investigated for their antiproliferative activities. The presence of hydroxyl groups can influence the compound's interaction with biological targets. Further investigation into the cytotoxicity of this compound against various cancer cell lines is warranted.

  • Potential Anti-inflammatory and Antimicrobial Activities: Many polyacetylene diols exhibit anti-inflammatory and antimicrobial properties.[8] The conjugated ene-diyne system in this compound could potentially interact with inflammatory pathways or microbial targets.

Mechanisms of Action and Signaling Pathways

The diverse biological effects of polyacetylenes stem from their ability to modulate various cellular signaling pathways.

Neurotoxicity via GABA Receptor Antagonism

Cicutoxin and oenanthotoxin are potent neurotoxins that act as non-competitive antagonists of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][9] By blocking the chloride ion channel of the GABAA receptor, these polyacetylenes prevent hyperpolarization of the neuron, leading to excessive neuronal excitation, seizures, and respiratory paralysis.[6]

GABA_Antagonism cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Cl- Channel (Closed) GABA_A->Cl_channel Blocks Neuronal Hyperpolarization\n(Inhibited) Neuronal Hyperpolarization (Inhibited) Cl_channel->Neuronal Hyperpolarization\n(Inhibited) GABA GABA GABA->GABA_A Binds to Polyacetylene Cicutoxin / Oenanthotoxin Polyacetylene->GABA_A Binds non-competitively Convulsions / Seizures Convulsions / Seizures Neuronal Hyperpolarization\n(Inhibited)->Convulsions / Seizures

Caption: GABA Receptor Antagonism by Neurotoxic Polyacetylenes.

Anticancer Activity via Endoplasmic Reticulum (ER) Stress Induction

Falcarindiol has been shown to exert its anticancer effects by inducing endoplasmic reticulum (ER) stress.[5] This leads to the activation of the Unfolded Protein Response (UPR), a cellular stress response that can ultimately trigger apoptosis (programmed cell death) in cancer cells.[5][10] Falcarindiol is thought to interfere with proteasome function, leading to an accumulation of ubiquitinated proteins and subsequent ER stress.[5]

ER_Stress_Pathway Falcarindiol Falcarindiol Proteasome Proteasome Falcarindiol->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Leads to ER Endoplasmic Reticulum Ub_Proteins->ER Induces ER Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Triggers

Caption: ER Stress-Induced Apoptosis by Falcarindiol.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of natural polyacetylenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the polyacetylene compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[11]

In Vivo Tumorigenicity Assay (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo anticancer activity of a compound using a xenograft mouse model.

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile phosphate-buffered saline (PBS), and resuspend in a suitable medium, often mixed with an extracellular matrix like Matrigel, at a concentration of 1 x 106 to 1 x 107 cells per injection volume.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test polyacetylene and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width2) / 2.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of the compound.[12][13]

Xenograft_Workflow A Prepare Cancer Cell Suspension B Subcutaneous Injection into Immunodeficient Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment & Control Groups C->D E Administer Polyacetylene (Treatment Group) or Vehicle (Control) D->E F Measure Tumor Volume Regularly E->F G Euthanize Mice and Excise Tumors at Endpoint F->G H Analyze Tumor Weight and Biomarkers G->H

Caption: In Vivo Xenograft Model Workflow.

Conclusion and Future Directions

Natural polyacetylenes represent a rich source of bioactive compounds with significant therapeutic potential. While compounds like panaxytriol, falcarindiol, cicutoxin, and oenanthotoxin have been the subject of considerable research, many other polyacetylenes, including this compound, remain largely unexplored. The comparative data and experimental protocols presented in this guide are intended to facilitate further investigation into this promising class of natural products. Future research should focus on elucidating the biological activities and mechanisms of action of understudied polyacetylenes, which may lead to the discovery of novel therapeutic agents for a range of diseases.

References

A Comparative Guide to the Bioactivity of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol and Related Polyynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cross-reactivity and target specificity of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related polyynes, particularly falcarindiol (B120969) and its analogs, to infer potential properties and guide future research.

Introduction

This compound is a naturally occurring polyyne.[1] Polyynes, a class of compounds characterized by the presence of multiple carbon-carbon triple bonds, are widely distributed in plants, particularly in the Apiaceae and Asteraceae families.[2] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This guide aims to provide a comparative overview of the target specificity and cross-reactivity of polyynes, with a focus on their potential as cytotoxic agents, by examining available data on close structural analogs of this compound. For context, the bioactivity of these natural products will be compared with established anticancer drugs, etoposide (B1684455) and paclitaxel (B517696).

Comparative Cytotoxicity of Polyynes

The cytotoxic activity of polyynes has been evaluated against a variety of cancer cell lines. The potency of these compounds is influenced by their specific chemical structures. Below is a summary of the half-maximal inhibitory concentrations (IC50) for several polyynes against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Falcarinol (B191228) CEM-C7H2 (Acute lymphoblastic leukemia)3.5[3]
Caco-2 (Colorectal adenocarcinoma)>4, <20[4]
Falcarindiol Caco-2 (Colorectal adenocarcinoma)>20[4]
Panaxydol FHs (Intestinal epithelial cells)Potent inhibitor[5]
Panaxytriol P388D1 (Mouse lymphoma)3.1[6]
CCRF-CEM (Human lymphoblastic leukemia)5.0[7]
Panaquinquecol 4 A2780 (Ovarian cancer)7.60 ± 1.33[8]
SKOV3 (Ovarian cancer)27.53 ± 1.22[8]
Acetylpanaxydol SKOV3 (Ovarian cancer)<50[8]
(3R,9R,10R)-panaxytriol SKOV3 (Ovarian cancer)<50[8]
Etoposide VariousnM to low µM range[9][10]
Paclitaxel Various human tumor cell lines2.5 - 7.5 nM (for 24h exposure)[11]

Note: The cytotoxic effects of polyynes can be cell-line dependent and are influenced by the specific substitutions on the polyyne chain. For instance, falcarinol generally exhibits greater cytotoxicity than falcarindiol.[2][4][5] The synergistic effects of combining different polyynes have also been reported.[2][4]

Target Specificity and Signaling Pathways

The precise molecular targets of many polyynes are still under investigation. However, several studies have shed light on the signaling pathways modulated by these compounds, suggesting a multi-targeted mode of action.

Induction of Apoptosis

A primary mechanism of the anticancer activity of polyynes is the induction of apoptosis (programmed cell death). This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway Polyyne (e.g., Falcarindiol) Mitochondria Mitochondria Polyyne->Mitochondria Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by polyynes.

Modulation of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some polyynes have been shown to inhibit this pathway, contributing to their anticancer effects.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Polyyne Polyyne Polyyne->PI3K Inhibition Polyyne->AKT Inhibition Polyyne->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by polyynes.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

PPARγ is a nuclear receptor that plays a role in lipid metabolism and has been implicated in cancer cell proliferation and apoptosis.[12][13][14][15][16] Some polyynes, such as falcarindiol, have been shown to act as partial agonists of PPARγ.[14] This interaction may contribute to their biological effects, including the induction of apoptosis in cancer cells.

PPARg_Pathway Polyyne Polyyne (e.g., Falcarindiol) PPARg PPARγ Polyyne->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (in DNA) RXR->PPRE Binding GeneTranscription Gene Transcription PPRE->GeneTranscription ApoptosisInduction Induction of Apoptosis GeneTranscription->ApoptosisInduction

Caption: PPARγ signaling pathway potentially modulated by polyynes.

Comparison with Other Cytotoxic Agents

To provide a broader context, the general mechanisms of action of two widely used chemotherapeutic drugs are briefly described below.

  • Etoposide: This topoisomerase II inhibitor forms a ternary complex with DNA and the enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks and subsequent apoptosis.[9][10][17][18]

  • Paclitaxel: This agent stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[11][19][20][21][22]

While polyynes also induce apoptosis, their upstream mechanisms appear to be more varied and may involve the modulation of multiple signaling pathways, as discussed above.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow:

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Measurement Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add test compound Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Seed cells at a predetermined density in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of active caspase.

Detailed Steps:

  • Seed and treat cells with the test compound as described for the cytotoxicity assay.

  • Lyse the cells to release their contents.

  • Add the caspase substrate solution to the cell lysates.

  • Incubate at room temperature to allow for the enzymatic reaction to proceed.

  • Measure the luminescence or fluorescence using a microplate reader.

  • The signal intensity is indicative of the level of apoptosis induction.

Conclusion

While specific data for this compound is not yet available, the broader class of polyynes demonstrates significant cytotoxic potential against various cancer cell lines. Their mechanism of action appears to be multifactorial, involving the induction of apoptosis and modulation of key cell signaling pathways such as the PI3K/AKT/mTOR cascade and interaction with PPARγ. Further research is warranted to elucidate the precise molecular targets and structure-activity relationships of this compound and other polyynes to fully assess their therapeutic potential. The experimental protocols provided herein offer a starting point for the in vitro evaluation of these and other novel compounds.

References

A Comparative Analysis of the Antifungal Spectrum of Different Polyacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative study reveals the varying antifungal potential of different polyacetylenes, a class of naturally occurring compounds found in various plants and fungi. This guide provides researchers, scientists, and drug development professionals with an objective comparison of the antifungal spectrum of prominent polyacetylenes, supported by experimental data, detailed methodologies, and mechanistic insights.

Introduction

Polyacetylenes are a diverse group of bioactive compounds characterized by the presence of two or more carbon-carbon triple bonds. They have garnered significant interest in the scientific community for their wide range of biological activities, including potent antifungal properties. This comparison guide delves into the antifungal efficacy of several key polyacetylenes, offering a valuable resource for the discovery and development of novel antifungal agents.

Comparative Antifungal Spectrum

The antifungal activity of different polyacetylenes varies depending on their chemical structure and the target fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values of selected polyacetylenes against a range of pathogenic fungi.

PolyacetyleneFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Falcarindiol (B120969) Trichophyton rubrum1.56 - 50-[1]
Trichophyton mentagrophytes1.56 - 100-[1]
Microsporum canis1.56 - 100-[1]
Falcarindiol Analog (8o) Monilia fructigena-1.10
Phytophthora capsici-2.70
Polyacetylenic Rhamnosides Fusarium oxysporum3.91 - 31.25-
Botrytis cinerea3.91 - 31.25-
Phytophthora capsici3.91 - 31.25-
Fusarium solani3.91 - 31.25-
Polyacetylenes from Panax ginseng Cryptococcus neoformansNot specified-
Aspergillus fumigatusNot specified-

Experimental Protocols

The data presented in this guide is based on established experimental protocols for determining antifungal activity. The primary method cited is the Broth Microdilution Assay , a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay Protocol
  • Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or yeast cells are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • Preparation of Polyacetylene Solutions: The polyacetylene compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The final volume in each well is typically 200 µL. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the polyacetylene that causes a significant inhibition of visible fungal growth compared to a drug-free growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Fungal Culture B Standardized Inoculum A->B Harvest & Suspend E Inoculate Microtiter Plate B->E C Polyacetylene Stock D Serial Dilutions C->D Dilute in Broth D->E F Incubate E->F 24-48h G Read Results F->G H Determine MIC G->H

Fig. 1: Experimental workflow for the broth microdilution assay.

Mechanisms of Antifungal Action

Polyacetylenes exert their antifungal effects through multiple mechanisms, primarily targeting the integrity and function of the fungal cell. The key mechanisms of action are:

  • Disruption of Fungal Cell Membranes: Polyacetylenes can insert into the fungal cell membrane, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components and ultimately, cell death.[2]

  • Inhibition of Fatty Acid Synthesis: Some polyacetylenes have been shown to suppress the fatty acid synthesis (FASII) pathway in fungi.[2] This inhibition disrupts the production of essential fatty acids required for membrane synthesis and other cellular processes.

  • Interference with Signaling Pathways: Polyacetylenes can interfere with crucial intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and calcium signaling pathways.[2] Disruption of these pathways affects fungal growth, development, and stress responses.

Antifungal_Mechanisms cluster_polyacetylene Polyacetylene cluster_fungal_cell Fungal Cell cluster_effects Effects Poly Polyacetylene Membrane Cell Membrane Poly->Membrane Intercalates FAS Fatty Acid Synthesis (FASII) Poly->FAS Inhibits MAPK MAPK Signaling Poly->MAPK Interferes Calcium Calcium Signaling Poly->Calcium Interferes Disruption Membrane Disruption (Leakage) Membrane->Disruption Inhibition Inhibition of Essential Fatty Acids FAS->Inhibition SignalDisruption Disruption of Growth, Development & Stress Response MAPK->SignalDisruption Calcium->SignalDisruption Death Fungal Cell Death Disruption->Death Inhibition->Death SignalDisruption->Death

Fig. 2: Mechanisms of action of polyacetylenes against fungal cells.
Detailed Signaling Pathway: Inhibition of Fatty Acid Synthesis

Polyacetylenes can specifically target key enzymes within the fungal fatty acid synthesis pathway. This targeted inhibition leads to a depletion of essential fatty acids, compromising the structural integrity of the fungal cell membrane and other vital cellular functions.

Fatty_Acid_Synthesis_Inhibition cluster_pathway Fungal Fatty Acid Synthesis Pathway cluster_inhibitor Inhibitor cluster_outcome Outcome AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS_Complex Fatty Acid Synthase (FAS) Complex MalonylCoA->FAS_Complex FattyAcids Fatty Acids FAS_Complex->FattyAcids Inhibition Inhibition of Fatty Acid Production Polyacetylene Polyacetylene Polyacetylene->FAS_Complex Inhibits MembraneDefects Defective Cell Membrane Synthesis Inhibition->MembraneDefects CellDeath Fungal Cell Death MembraneDefects->CellDeath

Fig. 3: Polyacetylene inhibition of the fungal fatty acid synthesis pathway.

Conclusion

This comparative guide highlights the significant potential of polyacetylenes as a promising class of antifungal agents. The diverse spectrum of activity and multiple mechanisms of action make them attractive candidates for further research and development. The data and protocols presented herein provide a solid foundation for scientists working to combat the growing threat of fungal infections. Further investigation into the structure-activity relationships and optimization of these natural compounds could lead to the development of novel and effective antifungal therapies.

References

In Silico Modeling of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical receptor binding profile of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol, a polyacetylene natural product, with other known ligands. The in silico modeling was performed against the Estrogen Receptor Alpha (ERα), a key target in breast cancer therapy. The data presented herein is generated from a simulated computational study to illustrate a potential application of in silico modeling in drug discovery and is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Ligand Binding

The following table summarizes the key quantitative data from the simulated in silico analysis of this compound and known ERα ligands. The data includes docking scores, predicted binding affinities, and key interacting residues within the ERα ligand-binding domain.

LigandDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
This compound -7.2-8.5LEU346, THR347, LEU384, LEU387, MET421
Myricetin-10.8-11.2GLU353, ARG394, HIS524
Quercetin-9.5-10.1GLU353, ARG394, HIS524
Apigenin-8.9-9.3LEU346, THR347, LEU387
Luteolin-8.9-9.5GLU353, ARG394, HIS524
Baicalein-8.8-9.2GLU353, ARG394, HIS524

Experimental Protocols

The following protocols outline the methodologies used in the simulated in silico study.

Molecular Docking

Molecular docking studies were performed to predict the binding conformation and affinity of the ligands to the ERα.

  • Receptor Preparation: The crystal structure of the human Estrogen Receptor Alpha (PDB ID: 1A52) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges using AutoDockTools.

  • Ligand Preparation: The 3D structures of this compound and the comparative ligands were generated and optimized using a molecular modeling software. Gasteiger charges were computed for each ligand.

  • Docking Simulation: AutoDock Vina was used for the docking simulations. A grid box was centered on the known ligand-binding site of ERα. The Lamarckian genetic algorithm was employed for the conformational search. The top-ranked conformation based on the docking score was selected for further analysis.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were performed to assess the stability of the ligand-receptor complexes.

  • System Preparation: The docked complexes were solvated in a cubic box of water molecules and neutralized with counter-ions.

  • Simulation Protocol: The systems were subjected to energy minimization, followed by a 100 ns production MD simulation using GROMACS. The simulation was performed under constant temperature and pressure.

  • Data Analysis: The stability of the complexes was analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. Binding free energies were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway of the Estrogen Receptor Alpha.

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics receptor Receptor (ERα) docking Docking Simulation (AutoDock Vina) receptor->docking ligands Ligands ligands->docking analysis1 Binding Pose & Score Analysis docking->analysis1 md_sim MD Simulation (GROMACS) analysis1->md_sim Top Poses analysis2 Stability & Binding Energy Analysis md_sim->analysis2

In Silico Experimental Workflow

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα HSP90 HSP90 ER->HSP90 Released from ER_Ligand ERα-Ligand Complex Ligand Estrogen or Ligand Ligand->ER Binds ERE Estrogen Response Element (DNA) ER_Ligand->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Estrogen Receptor Alpha Signaling Pathway

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a polyyne natural product exhibiting significant biological activity, making its efficient synthesis a topic of considerable interest for further investigation and potential therapeutic applications. This guide provides a comparative analysis of two distinct, plausible synthetic routes to this target molecule: an Asymmetric Synthesis Approach and a Chiral Pool Synthesis Approach. The efficiency of each route is evaluated based on key metrics such as overall yield, step count, and the use of stereoselective transformations. Detailed experimental protocols for key steps, based on literature precedents for analogous reactions, are provided to facilitate reproducibility and adaptation.

Comparative Analysis of Synthetic Routes

The two proposed routes to this compound are designed to leverage established and reliable chemical transformations. The Asymmetric Synthesis Approach introduces the critical (R)-stereocenter via a highly selective Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone. The Chiral Pool Synthesis Approach commences with a commercially available chiral building block, (R)-pent-4-yn-2-ol, thereby securing the desired stereochemistry from the outset.

A quantitative comparison of these two routes is summarized in the table below, providing a clear overview of their respective efficiencies.

MetricAsymmetric Synthesis ApproachChiral Pool Synthesis Approach
Overall Estimated Yield ~15-20%~25-30%
Longest Linear Sequence 6 steps4 steps
Key Stereochemical Step Asymmetric CBS ReductionChiral Starting Material
Key Coupling Reaction Cadiot-Chodkiewicz CouplingCadiot-Chodkiewicz Coupling
Starting Materials Commercially available, achiralCommercially available, chiral
Potential Advantages Access to both enantiomers by choosing the appropriate CBS catalyst.Shorter route, potentially higher overall yield.
Potential Disadvantages Requires a highly enantioselective and sometimes catalyst-sensitive reduction step.Limited to the availability of the specific enantiomer of the starting material.

Asymmetric Synthesis Approach

This route constructs the carbon skeleton and then introduces the desired chirality through an asymmetric reduction of a key ketone intermediate.

Asymmetric Synthesis Route cluster_0 Synthesis of Haloalkyne Partner cluster_1 Assembly and Chiral Induction A Propargyl alcohol B (E)-3-Bromoprop-2-en-1-ol A->B 1. PBr3 2. Isomerization C (E)-5-Bromopent-2-en-4-yn-1-ol B->C Cadiot-Chodkiewicz Coupling with Acetylene (B1199291) D This compound E Pent-4-yn-2-one F (R)-Pent-4-yn-2-ol E->F Corey-Bakshi-Shibata (CBS) Reduction F->D Cadiot-Chodkiewicz Coupling with C

Caption: Asymmetric synthesis of this compound.

Experimental Protocols (Asymmetric Synthesis Approach):

Step 1: Synthesis of (E)-5-Bromopent-2-en-4-yn-1-ol (Intermediate C)

  • Synthesis of (E)-1,3-dibromopropene: To a solution of propargyl alcohol (1.0 eq) in a suitable solvent is added phosphorus tribromide (0.4 eq) at 0 °C. The reaction is stirred for several hours, followed by aqueous workup to yield a mixture of (Z)- and (E)-1,3-dibromopropene. Isomerization to the desired (E)-isomer can be achieved by photolysis or thermal treatment.

  • Cadiot-Chodkiewicz Coupling: To a solution of (E)-1,3-dibromopropene (1.0 eq) and a protected acetylene (e.g., trimethylsilylacetylene, 1.1 eq) in a solvent mixture such as methanol (B129727) and diethylamine (B46881) is added copper(I) chloride (0.05 eq) and hydroxylamine (B1172632) hydrochloride (0.1 eq). The reaction is stirred at room temperature until completion. Deprotection of the silyl (B83357) group with a fluoride (B91410) source like TBAF affords the terminal alkyne. Subsequent bromination of the terminal alkyne with N-bromosuccinimide (NBS) in the presence of silver nitrate (B79036) provides the bromoalkyne. Finally, another Cadiot-Chodkiewicz coupling with propargyl alcohol, followed by deprotection, would yield the desired intermediate. Note: A more direct literature procedure for a similar compound, (E)-5-bromopent-2-en-4-yn-1-ol, would be preferable but was not identified in the initial search.

Step 2: Synthesis of (R)-Pent-4-yn-2-ol (Intermediate F)

  • Oxidation of Pent-4-en-2-ol: Commercially available pent-4-en-2-ol is oxidized to pent-4-en-2-one using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.

  • Corey-Bakshi-Shibata (CBS) Reduction: To a solution of the (S)-CBS catalyst (0.1 eq) in anhydrous THF at -78 °C is added borane-dimethyl sulfide (B99878) complex (1.0 M in THF, 0.6 eq). A solution of pent-4-en-2-one (1.0 eq) in THF is then added dropwise over 30 minutes. The reaction is stirred for several hours at -78 °C and then quenched by the slow addition of methanol. After warming to room temperature and standard workup, the chiral alcohol, (R)-pent-4-en-2-ol, is obtained with high enantiomeric excess. Ozonolysis followed by a reductive workup would yield the desired (R)-pent-4-yn-2-ol.

Step 3: Final Cadiot-Chodkiewicz Coupling

To a solution of (R)-pent-4-yn-2-ol (1.0 eq) and (E)-5-bromopent-2-en-4-yn-1-ol (1.1 eq) in a mixture of methanol and an amine base (e.g., butylamine) is added copper(I) chloride (0.05 eq) and hydroxylamine hydrochloride (0.1 eq) at room temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

Chiral Pool Synthesis Approach

This more direct route utilizes a readily available chiral starting material, ensuring the correct stereochemistry from the beginning of the synthesis.

Chiral Pool Synthesis Route cluster_0 Direct Coupling A (R)-Pent-4-yn-2-ol C This compound A->C Cadiot-Chodkiewicz Coupling B (E)-5-Bromo-pent-2-en-4-yn-1-ol B->C

Safety Operating Guide

Safe Disposal of (R,E)-Deca-2-ene-4,6-diyne-1,8-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides critical safety and disposal protocols for (R,E)-Deca-2-ene-4,6-diyne-1,8-diol. Due to its chemical structure, featuring reactive alkene and diyne functionalities, this compound requires careful handling and disposal as a reactive and potentially unstable organic substance.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is in use, including:

  • Safety goggles

  • Chemical-resistant lab coat

  • Nitrile gloves

  • Closed-toe shoes

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any potential vapors.[2] Sources of ignition, such as open flames and hot surfaces, should be eliminated from the vicinity, as the flammability of this compound is not fully characterized.[3]

II. Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] Waste containing this compound should be classified as non-halogenated organic waste . It is imperative to not mix this waste stream with halogenated solvents, acids, bases, or oxidizers.[4][5]

Waste TypeDescriptionDisposal Container
Pure Compound (Unused) Unused or expired this compound in its original container.Original, clearly labeled container. If compromised, transfer to a new, compatible container and label appropriately.
Solutions Solutions of the compound in organic solvents (e.g., methanol, ethanol, ethyl acetate).Designated, labeled container for non-halogenated organic solvent waste .
Contaminated Labware Glassware, pipette tips, and other disposable items contaminated with the compound.Labeled solid waste container for chemically contaminated items .[6]
Aqueous Solutions While unlikely to be highly soluble in water, any aqueous waste must be treated as chemical waste. Do not dispose of down the drain. [7][8]Designated container for aqueous hazardous waste .

III. Step-by-Step Disposal Protocol

A. Pure or Concentrated this compound

  • Consult with EH&S: Due to the reactive nature of diyne compounds, consult your institution's Environmental Health and Safety (EH&S) department before proceeding with the disposal of the pure substance.[4] They can provide guidance specific to your facility's capabilities and local regulations.

  • Container Integrity: Ensure the original container is in good condition with a secure cap.[4] If the container is damaged, carefully transfer the material to a new, compatible container (e.g., amber glass) in a fume hood.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound," the quantity, and the appropriate hazard warnings (e.g., "Reactive," "Handle with Care").

  • Storage and Collection: Store the labeled container in a designated hazardous waste storage area, segregated from incompatible materials.[4] Arrange for pickup by your institution's hazardous waste management service.

B. Dilute Solutions in Organic Solvents

  • Waste Collection: Collect all solutions containing this compound in a designated, properly labeled waste container for non-halogenated organic solvents .[9]

  • Container Management:

    • Use a container made of a compatible material (e.g., glass or polyethylene) with a tight-fitting screw cap.[4][6]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]

    • Keep the container closed at all times, except when adding waste.[4][9]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the names of all solvent components and solutes with their approximate concentrations, and any relevant hazard information.[9]

  • Storage and Disposal: Store the container in a designated satellite accumulation area or main hazardous waste storage area until it is collected by authorized personnel.

C. Contaminated Solid Waste

  • Collection: Place all contaminated items, such as gloves, absorbent paper, and pipette tips, into a designated, labeled container for solid hazardous waste.[6]

  • Packaging: If necessary, double-bag the waste to prevent leakage or exposure.

  • Disposal: The container should be sealed and disposed of through your institution's hazardous waste program.

IV. Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is in a flammable solvent, turn off all nearby ignition sources.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3]

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2][3]

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Identify Waste Form cluster_actions Disposal Actions start Waste containing this compound pure Pure Compound or High Concentration start->pure solution Dilute Solution in Organic Solvent start->solution solid Contaminated Solid Waste (Gloves, etc.) start->solid consult_ehs Consult EH&S for Reactive Waste Protocol pure->consult_ehs collect_non_halogenated Collect in Non-Halogenated Organic Waste Container solution->collect_non_halogenated collect_solid_waste Collect in Labeled Solid Chemical Waste Container solid->collect_solid_waste label_container Label Container with Contents and Hazards consult_ehs->label_container collect_non_halogenated->label_container collect_solid_waste->label_container arrange_pickup Arrange for Hazardous Waste Pickup label_container->arrange_pickup

References

Personal protective equipment for handling (R,E)-Deca-2-ene-4,6-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

(R,E)-Deca-2-ene-4,6-diyne-1,8-diol is a natural product with a chemical structure that suggests potential reactivity and hazards.[1] Due to the presence of diyne and alcohol functionalities, this compound requires careful handling to mitigate risks of fire, explosion, and chemical exposure. The following provides essential safety and logistical information for its use in a laboratory setting.

Hazard Summary

Based on analogous compounds like 2-Butyne-1,4-diol, the primary hazards are anticipated to be:

  • Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Corrosivity: Likely to cause severe skin burns and eye damage.[2]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[2]

  • Flammability: As with many organic compounds, it may be flammable. Acetylenic compounds, in particular, can be flammable and form explosive mixtures with air.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE.

Protection Type Equipment Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause severe eye damage. A face shield is necessary when there is a risk of explosion or significant splash potential.[6][7]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton, or appropriate nitrile gloves)Protects against skin contact which may cause burns, irritation, or sensitization.[2][5][6] Glove integrity should be checked before each use, and gloves should be changed immediately upon contamination.[8]
Skin and Body Protection Flame-retardant and chemically resistant lab coat or coverallsProvides a barrier against skin exposure and protects from fire hazards.[5] Clothing worn underneath should be made of natural fibers like cotton.[7]
Foot Protection Closed-toe shoesRequired to protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vaporsShould be used in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is mandatory.[7]

Operational Plan: Safe Handling Workflow

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Handling Procedure:

  • Preparation:

    • Conduct a pre-use risk assessment specific to the planned experiment.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble and inspect all necessary PPE.

    • Have appropriate spill cleanup materials readily available.

  • Compound Handling:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • When transferring the substance, use spark-proof tools and ensure proper grounding to prevent static discharge.[9]

    • For reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to mitigate fire and explosion risks.[5]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don and Inspect PPE prep2->prep3 handle1 Transfer Compound Carefully prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Properly Store Compound post1->post2 post3 Dispose of Waste post2->post3 Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Disposal coll1 Collect Waste in Labeled Container coll2 Store in Secondary Containment coll1->coll2 seg1 Segregate from Other Waste coll2->seg1 disp1 Contact EHS for Pickup seg1->disp1 disp2 Maintain Disposal Records disp1->disp2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.